molecular formula C16H22N8O B15610499 SB-747651A

SB-747651A

货号: B15610499
分子量: 342.40 g/mol
InChI 键: MBCJUIJWPYUEBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

inhibits mitogen- and stress-activated kinase 1;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCJUIJWPYUEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SB-747651A: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-747651A is a potent and selective, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). It serves as a critical tool for elucidating the physiological and pathological roles of MSK1 in cellular signaling. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its primary and secondary targets, its effects on downstream signaling pathways, and its functional consequences in various cellular contexts. This guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of MSK1. MSK1 is a nuclear protein kinase that functions downstream of the ERK1/2 and p38 MAPK signaling cascades. Upon activation by these upstream kinases, MSK1 phosphorylates a variety of substrates, including transcription factors like CREB (cAMP response element-binding protein) and histone H3, thereby playing a crucial role in the regulation of gene expression. By blocking the ATP-binding pocket, this compound prevents the transfer of a phosphate (B84403) group from ATP to MSK1 substrates, effectively inhibiting its kinase activity.

Kinase Selectivity and Potency

This compound is a highly potent inhibitor of MSK1 with a reported half-maximal inhibitory concentration (IC50) of 11 nM in in vitro kinase assays. While demonstrating significant selectivity for MSK1, at higher concentrations, it can also inhibit other kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Kinase TargetIC50 (nM)Notes
MSK1 11 Primary Target
PRK2Similar potency to MSK1 at 1 µMOff-target
RSK1Similar potency to MSK1 at 1 µMOff-target
p70S6KSimilar potency to MSK1 at 1 µMOff-target
ROCK-IISimilar potency to MSK1 at 1 µMOff-target

Impact on Cellular Signaling Pathways

The inhibitory action of this compound on MSK1 leads to the modulation of several downstream signaling events and cellular processes.

MAPK/MSK/CREB Signaling Axis

The primary signaling pathway affected by this compound is the MAPK/MSK/CREB axis. Extracellular signals, such as growth factors or stress stimuli, activate the ERK1/2 and p38 MAPK pathways, which in turn phosphorylate and activate MSK1. Activated MSK1 then phosphorylates CREB at Ser133, a key event for the recruitment of coactivators and the initiation of gene transcription. This compound effectively blocks this cascade, leading to a reduction in CREB phosphorylation.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli ERK1/2 ERK1/2 Stimuli->ERK1/2 p38 MAPK p38 MAPK Stimuli->p38 MAPK MSK1_inactive MSK1 (inactive) ERK1/2->MSK1_inactive P p38 MAPK->MSK1_inactive P MSK1_active MSK1 (active) MSK1_inactive->MSK1_active CREB_inactive CREB MSK1_active->CREB_inactive P This compound This compound This compound->MSK1_active Inhibition CREB_active p-CREB (Ser133) CREB_inactive->CREB_active Gene Expression Gene Expression CREB_active->Gene Expression

Figure 1: Inhibition of the MAPK/MSK/CREB signaling pathway by this compound.
Regulation of Cytokine Production

This compound has been shown to modulate the production of cytokines in immune cells. In macrophages stimulated with lipopolysaccharide (LPS), this compound inhibits the production of the anti-inflammatory cytokine IL-10. Conversely, its use, similar to MSK1/2 knockout, leads to an increase in the production of pro-inflammatory cytokines. This highlights the role of MSK1 in balancing inflammatory responses.

Cellular and Physiological Effects

The modulation of MSK1 activity by this compound translates into a range of cellular and physiological effects.

Table 2: Cellular and Physiological Effects of this compound
Cellular ProcessModel SystemEffect of this compoundConcentrationReference
MSK Activity Inhibition CellsFull inhibition5-10 µM
IL-10 Production LPS-stimulated macrophagesInhibitionNot specified
Pro-inflammatory Cytokine Production LPS-stimulated macrophagesElevationNot specified
Neutrophil Adhesion CXCL2-inducedEnhanced3 mg/kg (in vivo)
Neutrophil Emigration CXCL2-inducedTemporally attenuated3 mg/kg (in vivo)
Glioblastoma Cell Proliferation Patient-derived spheroidsReduced5-10 µM
Glioblastoma Spheroid Formation Patient-derived spheroidsReduced5-10 µM
Glioblastoma Cell Migration Patient-derived spheroidsReduced5-10 µM

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro MSK1 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against MSK1.

Materials:

  • Recombinant active MSK1 enzyme

  • Kinase buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • ATP (at Km for MSK1)

  • Specific peptide substrate for MSK1 (e.g., Crosstide)

  • ³²P-γ-ATP

  • This compound (in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a microcentrifuge tube, combine the kinase buffer, recombinant MSK1 enzyme, and the peptide substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding ATP and ³²P-γ-ATP.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Start Start Prepare_Reagents Prepare Reagents (MSK1, Buffer, Substrate, ATP, this compound) Start->Prepare_Reagents Incubate_Kinase_Inhibitor Pre-incubate MSK1 with this compound Prepare_Reagents->Incubate_Kinase_Inhibitor Start_Reaction Initiate Reaction with ATP/[γ-³²P]ATP Incubate_Kinase_Inhibitor->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Spot on Phosphocellulose Paper Incubate_Reaction->Stop_Reaction Wash Wash Paper Stop_Reaction->Wash Quantify Scintillation Counting Wash->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Figure 2: Workflow for an in vitro MSK1 kinase assay.
Macrophage Cytokine Production Assay

This protocol describes a method to assess the effect of this compound on cytokine production in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (in DMSO)

  • ELISA kit for the cytokine of interest (e.g., IL-10)

  • 96-well cell culture plates

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of the cytokine of interest in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Normalize the cytokine levels to the total protein concentration in the corresponding cell lysates, if necessary.

  • Analyze the effect of this compound on cytokine production compared to the vehicle-treated, LPS-stimulated control.

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound is not extensively available in the public literature. One study noted that the blood-brain barrier penetration of this compound has not been elucidated, which is a critical consideration for its use in central nervous system disorders. Further in vivo studies are required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of MSK1 in health and disease. Its high potency and well-defined primary mechanism of action make it suitable for a wide range of in vitro and in cellulo studies. However, researchers should remain mindful of its off-target effects at higher concentrations. The provided data, protocols, and pathway diagrams offer a solid foundation for the design and interpretation of experiments aimed at further unraveling the complex biology of MSK1 and for the potential development of novel therapeutics targeting this kinase.

SB-747651A: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-747651A is a potent, ATP-competitive small-molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3][4] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, its mechanism of action, and its effects on various cellular processes. The information is compiled from peer-reviewed scientific literature and is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental methodologies where available, and provides visual representations of the core signaling pathways.

Introduction

This compound has emerged as a valuable research tool for dissecting the roles of MSK1 in cellular signaling. MSK1, and its close homolog MSK2, are nuclear kinases that act as downstream effectors of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[5] These pathways are central to the regulation of gene expression in response to a wide array of stimuli, including growth factors, stress, and inflammatory cytokines. By inhibiting MSK1, this compound allows for the specific investigation of MSK-dependent cellular functions, including the regulation of inflammation and its potential as an anti-cancer agent.[6]

Mechanism of Action and Target Profile

This compound functions as an ATP-competitive inhibitor, targeting the N-terminal kinase domain of MSK1.[1] Its primary target is MSK1, for which it exhibits high potency. However, like many kinase inhibitors, it can display off-target activity at higher concentrations.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary target and other kinases has been characterized in various studies.

Target KinaseIC50 Value (in vitro)Cellular Inhibition ConcentrationReference(s)
MSK111 nM5-10 µM[1][5][7]

Table 1: In vitro and cellular inhibitory concentrations of this compound against MSK1.

Off-Target Kinase Inhibition

Screening against a panel of kinases has revealed that this compound can inhibit other kinases, particularly at a concentration of 1 µM.

Off-Target KinasePotencyReference(s)
PRK2Similar to MSK1[2][3][4][5]
RSK1Similar to MSK1[2][3][4][5]
p70S6KSimilar to MSK1[2][3][4][5]
ROCK-IISimilar to MSK1[2][3][4][5]

Table 2: Off-target kinases inhibited by this compound at 1 µM.

Core Signaling Pathways

The primary signaling cascade affected by this compound is the MAPK/MSK pathway, which plays a crucial role in the phosphorylation of downstream targets involved in transcriptional regulation.

Upstream Activation of MSK1

MSK1 is activated by the upstream MAPKs, ERK1/2 and p38. These kinases are, in turn, activated by a variety of extracellular signals.

Upstream_Activation_of_MSK1 cluster_extracellular Extracellular Signals cluster_mapk MAPK Cascade cluster_msk MSK1 Activation Growth Factors Growth Factors MEK1/2 MEK1/2 Growth Factors->MEK1/2 Stress Stress MKK3/6 MKK3/6 Stress->MKK3/6 Cytokines Cytokines Cytokines->MKK3/6 ERK1/2 ERK1/2 MEK1/2->ERK1/2 p38 p38 MKK3/6->p38 MSK1 MSK1 ERK1/2->MSK1 p38->MSK1

Figure 1: Upstream activation cascade of MSK1.

Downstream Effects of MSK1 Inhibition by this compound

Upon activation, MSK1 phosphorylates several nuclear proteins, most notably CREB (cAMP response element-binding protein) and histone H3.[5] this compound, by inhibiting MSK1, prevents these phosphorylation events, leading to altered gene expression.

Downstream_Signaling_of_SB747651A cluster_upstream Upstream Kinases ERK1/2 ERK1/2 MSK1 MSK1 ERK1/2->MSK1 p38 p38 p38->MSK1 CREB CREB MSK1->CREB P Histone H3 Histone H3 MSK1->Histone H3 P This compound This compound This compound->MSK1 p-CREB p-CREB p-Histone H3 p-Histone H3 Gene Expression Gene Expression p-CREB->Gene Expression p-Histone H3->Gene Expression

Figure 2: Inhibition of MSK1-mediated downstream signaling by this compound.

Cellular and In Vivo Effects

The inhibition of the MSK1 signaling pathway by this compound results in significant effects on various cellular and physiological processes.

Regulation of Cytokine Production

In macrophages stimulated with lipopolysaccharide (LPS), this compound has been shown to inhibit the production of the anti-inflammatory cytokine IL-10.[5][7] This effect was not observed in MSK1/2-knockout macrophages, confirming the specificity of the inhibitor.[5] Conversely, both this compound treatment and MSK1/2 knockout led to an increase in the production of pro-inflammatory cytokines.[5]

Modulation of Neutrophil Recruitment

This compound affects multiple stages of chemokine-induced neutrophil recruitment. In response to CXCL2, treatment with this compound was found to:

  • Enhance neutrophil adhesion to the microvascular lumen.[8]

  • Temporally attenuate transendothelial migration.[8]

  • Reduce intraluminal crawling of neutrophils.[8]

These effects are associated with the modulation of Mac-1 (integrin αMβ2) expression on neutrophils.[8]

Anti-Cancer Effects in Glioblastoma

In patient-derived glioblastoma spheroid cultures, this compound has demonstrated anti-cancer properties by:

  • Reducing cell proliferation and spheroid formation.[6]

  • Decreasing migration and chemoresistance.[6]

  • Inducing apoptotic cell death.[6]

Mechanistically, these effects are linked to the decreased phosphorylation of mTOR, CREB, and GSK3.[6] In an orthotopic xenograft model of glioblastoma, this compound treatment significantly prolonged the survival of mice.[6]

Experimental Methodologies (as available in cited literature)

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the characterization of this compound.

In Vitro Kinase Assay
  • Principle: To determine the IC50 value of this compound against MSK1.

  • General Procedure: Recombinant MSK1 is incubated with a specific substrate (e.g., a peptide) and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioactivity (³²P-ATP) or fluorescence/luminescence-based assays that detect ADP production. The IC50 value is calculated from the dose-response curve.

Cellular Assays for Cytokine Production
  • Principle: To measure the effect of this compound on the production of cytokines like IL-10.

  • General Procedure: Macrophages (e.g., bone marrow-derived macrophages) are pre-treated with different concentrations of this compound followed by stimulation with an inflammatory agent like LPS. After a specific incubation period, the cell culture supernatant is collected, and the concentration of the cytokine of interest (e.g., IL-10) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Intravital Microscopy for Neutrophil Recruitment
  • Principle: To visualize and quantify the different steps of neutrophil recruitment in vivo.

  • General Procedure: In an anesthetized mouse model (e.g., cremaster muscle), the microcirculation is exposed and observed under a microscope. A chemokine (e.g., CXCL2) is applied to induce an inflammatory response. This compound is administered locally or systemically. The rolling, adhesion, and transmigration of fluorescently labeled neutrophils are recorded and analyzed using specialized software.

Glioblastoma Spheroid and Xenograft Models
  • Spheroid Cultures: Patient-derived glioblastoma cells are cultured in non-adherent conditions to form three-dimensional spheroids. These spheroids are then treated with this compound to assess its effects on proliferation (e.g., using CellTiter-Glo), migration (e.g., transwell assay), and apoptosis (e.g., caspase-3/7 activity assay).

  • Orthotopic Xenografts: Patient-derived glioblastoma cells are intracranially injected into immunocompromised mice. Once tumors are established (monitored by bioluminescence or MRI), mice are treated with this compound or a vehicle control. The primary endpoint is typically overall survival.

Phospho-Protein Analysis
  • Principle: To determine the effect of this compound on the phosphorylation status of downstream targets.

  • General Procedure: Cells are treated with this compound and a relevant stimulus. Cell lysates are then prepared and analyzed using techniques like Western blotting with phospho-specific antibodies (e.g., anti-phospho-CREB) or proteome profiler arrays that can simultaneously detect the phosphorylation status of multiple kinases and their substrates.

Conclusion

This compound is a powerful pharmacological tool for investigating the biological roles of MSK1. Its ability to modulate the phosphorylation of key downstream targets like CREB and histone H3 has significant implications for gene expression and cellular function. The demonstrated effects of this compound on cytokine production, neutrophil recruitment, and cancer cell proliferation highlight the therapeutic potential of targeting the MSK1 signaling pathway in inflammatory diseases and oncology. Further research is warranted to fully elucidate its mechanism of action and to explore its potential clinical applications.

References

SB-747651A targets and off-targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to SB-747651A: Targets and Off-Targets

Introduction

This compound is a potent, ATP-competitive small-molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1). I[1][2][3]t is a valuable research tool for elucidating cellular signaling pathways and has demonstrated potential therapeutic efficacy in preclinical models of cancer and inflammation. Functionally, this compound acts as a multi-target inhibitor, impacting several key signaling cascades, including the MAPK and PI3K-Akt-mTOR pathways. T[4]his guide provides a comprehensive technical overview of this compound, detailing its target profile, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Primary Targets and Off-Target Profile

This compound was developed as a selective inhibitor of MSK1, which it inhibits with high potency. However, comprehensive kinase screening has revealed that it also affects other kinases, particularly at higher concentrations. This multi-targeting capability is crucial for understanding its full biological effects.

Quantitative Inhibitory Activity

The inhibitory activity of this compound against its primary target and key off-targets has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Target KinaseAlias(es)Pathway AssociationIC50 (in vitro)Notes
MSK1 RPS6KA5MAPK Signaling11 nM Primary Target.
RSK1 RPS6KA1MAPK SignalingSimilar potency to MSK1Off-target.
p70S6K RPS6KB1PI3K-Akt-mTOR SignalingSimilar potency to MSK1Off-target.
ROCK-II ROCK2Rho-GTPase SignalingSimilar potency to MSK1Off-target.
PRK2 PKN2Rho-GTPase SignalingSimilar potency to MSK1Off-target.
Akt PKBPI3K-Akt-mTOR SignalingInhibition observedOff-target.
MSK2 RPS6KA4MAPK SignalingInhibition observedOff-target.
PKA PRKACAcAMP SignalingInhibition observedOff-target.

Note: The designation "Similar potency to MSK1" for off-targets is based on screening data where this compound at 1 µM inhibited these kinases to a similar extent as MSK1. I[5]n cellular assays, full inhibition of MSK activity is typically observed at concentrations between 5-10 µM.

[3][5]### Signaling Pathways Modulated by this compound

This compound primarily interferes with the downstream signaling of the ERK1/2 and p38 MAPK pathways by inhibiting MSK1/2. Additionally, its off-target effects on kinases like Akt and p70S6K mean it also directly impacts the PI3K-Akt-mTOR pathway.

MAPK_Pathway cluster_extracellular Extracellular Signals cluster_mapk MAPK Cascade cluster_msk MSK Activation cluster_nuclear Nuclear Targets Mitogens Mitogens ERK1_2 ERK1/2 Mitogens->ERK1_2 Stress Stress / Cytokines p38 p38 MAPK Stress->p38 MSK1_2 MSK1 / MSK2 ERK1_2->MSK1_2 p38->MSK1_2 CREB CREB MSK1_2->CREB P Histone_H3 Histone H3 MSK1_2->Histone_H3 P Transcription Gene Transcription (e.g., IL-10) CREB->Transcription Histone_H3->Transcription Inhibitor This compound Inhibitor->MSK1_2

Fig 1. Inhibition of the MAPK/MSK1 signaling pathway by this compound.

PI3K_Pathway cluster_receptor Cell Surface cluster_pi3k PI3K Signaling cluster_downstream Downstream Effectors cluster_cellular Cellular Outcomes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt (PKB) PI3K->Akt activates mTOR mTOR Akt->mTOR GSK3 GSK3α/β Akt->GSK3 inhibits p70S6K p70S6K mTOR->p70S6K Metabolism Metabolism GSK3->Metabolism Proliferation Proliferation p70S6K->Proliferation Inhibitor This compound Inhibitor->Akt Inhibitor->mTOR Inhibitor->p70S6K

Fig 2. Off-target inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

Characterization of this compound involves a combination of in vitro biochemical assays to determine direct inhibitory potency and cell-based assays to confirm its activity and effects on signaling pathways in a biological context.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for measuring the ATP-competitive inhibition of a target kinase, such as MSK1, by this compound.

Objective: To determine the concentration of this compound required to inhibit 50% of the target kinase's activity.

Materials:

  • Recombinant active kinase (e.g., MSK1)

  • Specific peptide substrate for the kinase (e.g., Crosstide)

  • ATP (with [γ-³²P]ATP for radiometric detection or unlabeled for other methods)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • 96-well plates (e.g., phosphocellulose P81 plates for radiometric assay)

  • Phosphoric acid (for stopping reaction)

  • Scintillation counter or plate reader (depending on detection method)

Methodology:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in the kinase assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition/background).

  • Reaction Setup: In each well of the 96-well plate, combine the kinase assay buffer, the specific peptide substrate, and the diluted this compound or DMSO control.

  • Initiate Reaction: Add the recombinant kinase to each well to start the reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes).

  • Start Phosphorylation: Initiate the phosphorylation by adding the ATP solution (containing the tracer).

  • Stop Reaction: Terminate the reaction by adding an equal volume of phosphoric acid.

  • Measure Phosphorylation:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity, corresponding to the phosphorylated substrate, using a scintillation counter.

    • Non-Radiometric Assays: Use methods like fluorescence polarization, FRET, or luminescence (e.g., ADP-Glo) to quantify kinase activity according to the manufacturer's protocols.

  • Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control. Plot the percent activity against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Combine Combine Reagents and Inhibitor in 96-well Plate Prep_Inhibitor->Combine Prep_Reagents Prepare Kinase, Substrate, and ATP Master Mixes Prep_Reagents->Combine Incubate Incubate at 30°C Combine->Incubate Stop Stop Reaction (e.g., with Phosphoric Acid) Incubate->Stop Measure Measure Substrate Phosphorylation Stop->Measure Analyze Calculate % Inhibition Measure->Analyze Plot Plot Dose-Response Curve and Determine IC50 Analyze->Plot

Fig 3. Experimental workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Phospho-Protein Analysis by Western Blot

This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets within a cellular context.

Objective: To measure the change in phosphorylation levels of proteins such as CREB, GSK3, or mTOR in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., glioblastoma spheroids, macrophages) *[4] Cell culture medium and supplements

  • This compound

  • Stimulant (e.g., LPS, PMA, or growth factors, if required to activate the pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-phospho-GSK3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 5-10 µM) or a vehicle control (DMSO) for a specified time (e.g., 48 hours). I[4]f necessary, add a stimulant for the final 15-30 minutes of incubation to induce pathway activation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-CREB) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-CREB) or a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phospho-protein to the total protein for each treatment condition to determine the relative change in phosphorylation. A significant reduction in this ratio in this compound-treated samples indicates effective target engagement in cells.

References

Methodological & Application

Application Notes and Protocols for SB-747651A in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of SB-747651A, a potent and selective inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), in cell culture experiments.

Introduction

This compound is an ATP-competitive inhibitor of MSK1 with an in vitro IC50 value of 11 nM.[1][2][3][4] It serves as a valuable tool for elucidating the cellular functions of MSK1 and its role in signaling pathways downstream of ERK1/2 and p38α MAPKs.[1][3][4] In cellular assays, this compound effectively inhibits MSK activity at concentrations of 5-10 μM.[1][2][3][4] While highly selective for MSK1, at higher concentrations, it can also inhibit other kinases such as PRK2, RSK1, p70S6K, and ROCK-II.[1][2][3][4]

Mechanism of Action

MSK1 is a nuclear kinase that plays a crucial role in the phosphorylation of downstream targets, including cAMP response element-binding protein (CREB) and histone H3.[1][3][4] By inhibiting MSK1, this compound modulates the expression of genes involved in inflammation and cell proliferation. For instance, it has been shown to inhibit the production of the anti-inflammatory cytokine IL-10 in macrophages stimulated with lipopolysaccharide (LPS).[1][2][3][4]

Quantitative Data Summary

ParameterValueCell Type/SystemReference
IC50 (in vitro) 11 nMMSK1 Kinase Assay[1][2][3][4]
Effective Concentration (in cells) 5-10 µMFull inhibition of MSK activity[1][2][3][4]
Glioblastoma Cell Migration Reduction (T78 spheroids) 30.2% (5 µM), 37.8% (10 µM)Patient-derived glioblastoma spheroids
Glioblastoma Cell Migration Reduction (T86 spheroids) 50.8% (5 µM), 60.4% (10 µM)Patient-derived glioblastoma spheroids
Reduction in GSK3α/β phosphorylation 53.4% (10 µM, 48h)Patient-derived glioblastoma spheroids
Reduction in CREB phosphorylation 34% (10 µM, 48h)Patient-derived glioblastoma spheroids
Reduction in mTOR phosphorylation 21.4% (10 µM, 48h)Patient-derived glioblastoma spheroids

Signaling Pathway Diagram

SB_747651A_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth Factors, Stress, LPS Growth Factors, Stress, LPS ERK1/2 ERK1/2 Growth Factors, Stress, LPS->ERK1/2 p38α MAPK p38α MAPK Growth Factors, Stress, LPS->p38α MAPK MSK1 MSK1 ERK1/2->MSK1 p38α MAPK->MSK1 CREB CREB MSK1->CREB phosphorylates Histone H3 Histone H3 MSK1->Histone H3 phosphorylates This compound This compound This compound->MSK1 Gene Transcription Gene Transcription CREB->Gene Transcription Histone H3->Gene Transcription IL-10 Production IL-10 Production Gene Transcription->IL-10 Production

Caption: Signaling pathway inhibited by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Western Blot Western Blot This compound Treatment->Western Blot Immunofluorescence Immunofluorescence This compound Treatment->Immunofluorescence Cytokine Analysis Cytokine Analysis This compound Treatment->Cytokine Analysis Data Quantification Data Quantification Cell Viability Assay->Data Quantification Western Blot->Data Quantification Immunofluorescence->Data Quantification Cytokine Analysis->Data Quantification Interpretation Interpretation Data Quantification->Interpretation

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Cell Culture Protocols

a) HeLa Cell Culture

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Subculture: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium and re-seed at a 1:10 dilution.

b) Macrophage (RAW 264.7) Cell Culture

  • Media: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂.

  • Subculture: These cells are adherent. To passage, gently scrape the cells, aspirate the cell suspension, and re-seed in a new flask. Avoid letting the cells become over-confluent.

c) Glioblastoma Spheroid Culture

  • Media: Neurobasal-A medium supplemented with 1% B27, 0.5% N2, 1% L-Glutamine, 1% Penicillin-Streptomycin, 25 ng/ml EGF, and 25 ng/ml bFGF.

  • Culture Conditions: 37°C, 5% CO₂ in non-adherent, round-bottom 96-well plates to promote spheroid formation.

  • Formation: Seed single cells at a desired density (e.g., 1000 cells/well). Spheroids will form over 3-7 days.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-CREB, total CREB, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence
  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat cells with this compound as required.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-phospho-Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.

References

Application Notes and Protocols for SB-747651A in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo use of SB-747651A, a multi-target small-molecule inhibitor, in various mouse models. The information is compiled from published research to guide the design and execution of pre-clinical studies.

Summary of In Vivo Dosages

The following tables summarize the reported in vivo dosages of this compound in different mouse models.

Table 1: this compound Dosage in Glioblastoma Mouse Models

Mouse ModelDosageAdministration RouteDosing FrequencyVehicleStudy DurationKey Findings
Orthotopic Glioblastoma Xenograft (Athymic Nude Mice)5 mg/kg and 25 mg/kgIntraperitoneal (i.p.)5 days/weekHank's Balanced Salt Solution (HBSS)8 weeksNo adverse effects observed at 25 mg/kg; significantly prolonged survival.[1]

Table 2: this compound Dosage in Inflammation Mouse Models

| Mouse Model | Dosage | Administration Route | Dosing Schedule | Key Findings | | :--- | :--- | :--- | :--- | | Chemokine-Induced Neutrophil Recruitment | 3 mg/kg | Intrascrotal or Intraperitoneal (i.p.) | Single dose prior to chemokine injection | Modulated various steps of the neutrophil recruitment cascade.[2][3] |

Signaling Pathways and Experimental Workflows

This compound is an ATP-competitive inhibitor targeting kinases in major signaling pathways.

SB747651A_Signaling_Pathway cluster_ERK_MAPK ERK MAP Kinase Pathway cluster_PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway ERK ERK1/2 MSK1_2 MSK1/2 ERK->MSK1_2 CREB CREB MSK1_2->CREB Akt Akt mTOR mTOR Akt->mTOR GSK3 GSK3 Akt->GSK3 p70S6K p70S6K mTOR->p70S6K SB747651A This compound SB747651A->MSK1_2 Inhibits SB747651A->Akt Inhibits SB747651A->p70S6K Inhibits

Figure 1: this compound inhibits key kinases in the ERK/MAPK and PI3K-Akt-mTOR pathways.

The general workflow for in vivo studies with this compound involves preparation of the compound, administration to the mouse model, and subsequent analysis.

Experimental_Workflow A 1. This compound Formulation (e.g., in HBSS) C 3. Administration (e.g., Intraperitoneal Injection) A->C B 2. Mouse Model (e.g., Glioblastoma Xenograft) B->C D 4. Monitoring & Treatment (e.g., 5 days/week for 8 weeks) C->D E 5. Endpoint Analysis (e.g., Tumor size, Survival) D->E

Figure 2: A generalized experimental workflow for in vivo studies using this compound.

Experimental Protocols

Protocol 1: Orthotopic Glioblastoma Xenograft Model

This protocol is based on a study investigating the anticancer effects of this compound in a glioblastoma model.[1]

1. Materials:

  • This compound

  • Vehicle: Sterile Hank's Balanced Salt Solution (HBSS)

  • Female athymic nude mice (6-8 weeks old)

  • Glioblastoma cells (e.g., patient-derived spheroids)

  • Standard surgical tools for stereotactic injection

  • Hamilton syringe

2. Preparation of this compound Solution:

  • Aseptically prepare a stock solution of this compound in HBSS.

  • The final concentration should be calculated based on the desired dose (e.g., 25 mg/kg) and the average weight of the mice, ensuring the injection volume is appropriate (typically 100-200 µL for a 20-25g mouse).

  • Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh daily.

3. Experimental Procedure:

  • Tumor Implantation:

    • Anesthetize the mice and place them in a stereotactic frame.

    • Create a small burr hole in the skull at the desired coordinates.

    • Slowly inject the glioblastoma cells into the brain parenchyma using a Hamilton syringe.

    • Suture the incision.

  • Treatment:

    • Allow mice to recover for a specified period post-surgery before starting treatment.

    • Administer this compound (25 mg/kg) or vehicle (HBSS) via intraperitoneal (i.p.) injection.

    • Continue treatment 5 days a week for 8 weeks.

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of neurological deficit.

    • Tumor growth can be monitored using imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or MRI.

  • Endpoint:

    • The primary endpoint is typically survival.

    • At the end of the study, or when mice show signs of significant morbidity, euthanize the animals and collect tissues (e.g., brain, tumors) for further analysis (e.g., histology, western blotting).

Protocol 2: Chemokine-Induced Neutrophil Recruitment Model

This protocol is adapted from a study on the role of this compound in inflammation.[2][3]

1. Materials:

  • This compound

  • Vehicle (e.g., sterile saline or PBS)

  • Male C57BL/6 mice (8-12 weeks old)

  • Chemoattractant (e.g., CXCL2/MIP-2)

  • Anesthetics (e.g., ketamine/xylazine)

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in a suitable vehicle.

  • The final concentration should be calculated for a dose of 3 mg/kg.

3. Experimental Procedure:

  • Pre-treatment:

    • Administer this compound (3 mg/kg) or vehicle via intraperitoneal (i.p.) or intrascrotal injection 30-60 minutes prior to the induction of inflammation.

  • Induction of Inflammation:

    • Induce neutrophil recruitment by injecting a chemoattractant (e.g., CXCL2) into the desired site (e.g., peritoneal cavity or cremaster muscle).

  • Analysis of Neutrophil Recruitment:

    • At various time points after chemoattractant injection, assess neutrophil recruitment.

    • For peritoneal inflammation, this can be done by peritoneal lavage and counting the number of neutrophils.

    • For cremaster muscle inflammation, intravital microscopy can be used to visualize and quantify leukocyte rolling, adhesion, and transmigration in real-time.

General Protocol for Intraperitoneal (i.p.) Injection in Mice

1. Restraint:

  • Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.

2. Injection Site:

  • The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

3. Injection Procedure:

  • Use a 25-27 gauge needle.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the solution.

  • Withdraw the needle and return the mouse to its cage.

4. Post-injection Monitoring:

  • Observe the mouse for any signs of distress or adverse reactions immediately after the injection and at regular intervals.

Disclaimer: These protocols are intended as a guide and should be adapted to meet the specific requirements of your research and institutional guidelines. Always consult with your institution's animal care and use committee (IACUC) for approval before conducting any animal experiments.

References

Preparing Stock Solutions of SB-747651A: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for the Preparation of SB-747651A Stock Solutions

This document provides detailed protocols for the preparation of stock solutions of this compound, a potent and selective inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). These guidelines are intended for researchers, scientists, and drug development professionals. Adherence to these protocols will ensure the accurate and reproducible preparation of this compound for in vitro and in vivo studies.

Introduction

This compound is an ATP-competitive inhibitor of MSK1 with an IC50 of 11 nM.[1][2][3][4][5] It functions by targeting the N-terminal kinase domain of MSK1.[1] MSK1 is a nuclear kinase involved in the regulation of transcription through the phosphorylation of CREB and histone H3, downstream of the ERK1/2 and p38α MAPK signaling pathways.[4] this compound has been shown to be a valuable tool for studying the cellular functions of MSK, demonstrating greater selectivity compared to older inhibitors like H89 and Ro 31-8220.[4] In cellular assays, this compound effectively inhibits MSK activity at concentrations of 5-10 μM.[4][6] It is important to note that this compound can also inhibit other kinases, including PRK2, RSK1, p70S6K, and ROCK-II, with similar potency to MSK1 at a concentration of 1 µM.[3][4]

Chemical and Physical Properties

This compound is available in different salt forms, most commonly as a dihydrochloride (B599025) or tetrahydrochloride salt. It is crucial to use the batch-specific molecular weight provided on the product vial and Certificate of Analysis for accurate concentration calculations.

Table 1: Chemical Properties of this compound Salt Forms

PropertyThis compound dihydrochlorideThis compound tetrahydrochloride
Molecular Formula C16H22N8O.2HClC16H22N8O.4HCl
Molecular Weight ( g/mol ) 415.32[1][3]488.24[6]
CAS Number 1781882-72-1[1][3]2108968-31-4[6]
Appearance White to off-white solid[2]Not specified
Purity ≥98% (HPLC)[1]98%[6]

Solubility

This compound is soluble in both aqueous solutions and organic solvents. The choice of solvent will depend on the specific experimental requirements.

Table 2: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water20.77[1]50[1]For the dihydrochloride salt. Ultrasonic treatment may be needed.[2]
DMSO20.77[1]50[1]For the dihydrochloride salt. Sonication is recommended.[3]

Experimental Protocols

Materials and Equipment
  • This compound (dihydrochloride or tetrahydrochloride salt)

  • High-purity sterile water

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound dihydrochloride.

  • Equilibrate the Compound: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the compound.

  • Weigh the Compound: Accurately weigh out 4.15 mg of this compound dihydrochloride (MW: 415.32 g/mol ) using a calibrated analytical balance.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) = 10 mM x 0.001 L x 415.32 g/mol = 4.1532 mg.

  • Dissolve the Compound: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly. If necessary, sonicate the solution to ensure complete dissolution.[3] Visually inspect the solution to confirm that no solid particles remain.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This will prevent degradation from repeated freeze-thaw cycles.[2]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol for Preparing a 10 mM Stock Solution in Water

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound dihydrochloride.

  • Equilibrate the Compound: Allow the vial of this compound to come to room temperature for at least 60 minutes before opening.

  • Weigh the Compound: Weigh out 4.15 mg of this compound dihydrochloride (MW: 415.32 g/mol ).

  • Dissolve the Compound: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity sterile water.

  • Ensure Complete Dissolution: Cap the tube and vortex. The use of an ultrasonic water bath may be necessary to achieve complete dissolution.[2]

  • Aliquot and Store: Aliquot the aqueous stock solution into single-use volumes.

  • Storage: Store the aqueous stock solutions at -20°C for up to one month. It is generally recommended to prepare aqueous solutions fresh and use them on the same day whenever possible.

Visualizations

SB747651A_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound dissolve Dissolve in Solvent (DMSO or Water) weigh->dissolve Add to sterile tube mix Vortex / Sonicate dissolve->mix Ensure complete dissolution aliquot Aliquot into Single-Use Vials mix->aliquot store Store at -20°C or -80°C aliquot->store use Dilute to Working Concentration for Experiments store->use

Caption: Workflow for preparing this compound stock solution.

MSK1_Signaling_Pathway ERK1_2 ERK1/2 MSK1 MSK1 ERK1_2->MSK1 p38a p38α p38a->MSK1 CREB CREB MSK1->CREB Phosphorylation HistoneH3 Histone H3 MSK1->HistoneH3 Phosphorylation SB747651A This compound SB747651A->Inhibition

Caption: Simplified signaling pathway of MSK1 and its inhibition by this compound.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and its solvents. This includes the use of a lab coat, safety glasses, and gloves. All handling of the powdered compound and concentrated stock solutions should be performed in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

References

SB-747651A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SB-747651A, a potent and selective inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). These guidelines cover the solubility of this compound in common laboratory solvents, protocols for the preparation of stock solutions, and an overview of its mechanism of action within cellular signaling pathways.

Introduction

This compound is a well-characterized, ATP-competitive small-molecule inhibitor of MSK1, a key nuclear kinase involved in the regulation of transcription downstream of the ERK1/2 and p38 MAPK signaling pathways.[1] It has been utilized in various studies to investigate the physiological roles of MSK1 in inflammation, cancer, and neurological processes.[2][3] This document aims to provide researchers with the necessary information for the effective use of this compound in their experimental setups.

Physicochemical Properties

Different forms of this compound are commercially available, primarily as the dihydrochloride (B599025) or tetrahydrochloride salt. The salt form generally offers enhanced water solubility and stability compared to the free base.[4]

Table 1: Physicochemical Properties of this compound Forms

FormMolecular FormulaMolecular Weight ( g/mol )
This compound (Free Base)C₁₆H₂₂N₈O342.40
This compound DihydrochlorideC₁₆H₂₂N₈O · 2HCl415.32[5][6]
This compound TetrahydrochlorideC₁₆H₂₂N₈O · 4HCl488.24[7]

Solubility Data

This compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. The solubility can vary depending on the specific salt form of the compound.

Table 2: Solubility of this compound

SolventFormMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSODihydrochloride50[5]120.39[5]Sonication is recommended to aid dissolution.[5]
WaterDihydrochloride20.77[6]50[6]Ultrasonic assistance may be required.[8]
Water & DMSOTetrahydrochlorideSoluble[7]Soluble[7]Specific concentration limits not consistently reported.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol is for the preparation of a 10 mM stock solution of this compound dihydrochloride (MW: 415.32 g/mol ).

Materials:

  • This compound dihydrochloride powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing the Compound: Accurately weigh out 1 mg of this compound dihydrochloride powder and transfer it to a sterile microcentrifuge tube.

  • Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of the compound, the required volume of DMSO is calculated as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 415.32 g/mol )) * 1,000,000 µL/L ≈ 240.78 µL

  • Dissolving the Compound: Add 240.78 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound dihydrochloride powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (Recommended): If the compound is not fully dissolved after vortexing, place the tube in a sonicator bath for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Preparation of a 10 mM Stock Solution in Water

This protocol is for preparing a 10 mM aqueous stock solution of this compound dihydrochloride.

Materials:

  • This compound dihydrochloride powder

  • Nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing the Compound: Weigh out 1 mg of this compound dihydrochloride and place it in a sterile microcentrifuge tube.

  • Calculating Solvent Volume: The calculation for the solvent volume is the same as for the DMSO stock solution, resulting in a required volume of 240.78 µL of water.

  • Dissolving the Compound: Add 240.78 µL of nuclease-free water to the tube.

  • Mixing: Cap the tube securely and vortex for 2-3 minutes.

  • Ultrasonic Treatment: To ensure complete dissolution, it is recommended to place the tube in an ultrasonic bath for 10-15 minutes.[8]

  • Storage: Aliquot the aqueous stock solution and store at -20°C or -80°C. It is important to note that aqueous solutions may be more susceptible to degradation than DMSO stocks.

Mechanism of Action and Signaling Pathway

This compound is a potent, ATP-competitive inhibitor of MSK1 with an IC₅₀ of 11 nM in in vitro kinase assays.[1][6] While highly selective, it can also inhibit other kinases at higher concentrations, including PRK2, RSK1, p70S6K, and ROCK-II.[1] The primary mechanism of action involves the inhibition of the N-terminal kinase domain of MSK1.[6]

MSK1 is a downstream effector of the MAPK signaling pathways. Extracellular signals such as growth factors or stress stimuli activate the Ras-Raf-MEK-ERK and the p38 MAPK cascades. Activated ERK1/2 and p38α then phosphorylate and activate MSK1 in the nucleus. Active MSK1, in turn, phosphorylates transcription factors such as CREB (cAMP response element-binding protein) and histone H3, leading to changes in gene expression. By inhibiting MSK1, this compound blocks these downstream events.

SB747651A_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (Growth Factors, Stress) Ras Ras Extracellular_Stimuli->Ras p38_MAPK p38 MAPK Extracellular_Stimuli->p38_MAPK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK MSK1 MSK1 ERK->MSK1 p38_MAPK->MSK1 CREB CREB MSK1->CREB Histone_H3 Histone H3 MSK1->Histone_H3 SB_747651A This compound SB_747651A->MSK1 Gene_Expression Gene Expression CREB->Gene_Expression Histone_H3->Gene_Expression

Caption: this compound inhibits MSK1, a downstream kinase of the ERK and p38 MAPK pathways.

Application Workflow

The following diagram illustrates a typical workflow for utilizing this compound in cell-based assays.

SB747651A_Experimental_Workflow start Start prepare_stock Prepare this compound Stock Solution start->prepare_stock culture_cells Culture Cells start->culture_cells treat_cells Treat Cells with This compound prepare_stock->treat_cells culture_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., Western Blot, qPCR) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: A generalized experimental workflow for using this compound in cellular studies.

Concluding Remarks

This compound is a valuable tool for dissecting the roles of MSK1 in various biological processes. Adherence to proper solubility and solution preparation protocols is crucial for obtaining reliable and reproducible experimental results. Researchers should always refer to the batch-specific information provided by the supplier for the most accurate molecular weight and purity data.

References

Application Notes and Protocols for Utilizing SB-747651A in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-747651A is a potent and ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3][4] It targets the N-terminal kinase domain of MSK1, exhibiting a half-maximal inhibitory concentration (IC50) of 11 nM in in vitro kinase assays.[1][3][4][5] While it is a valuable tool for elucidating the cellular functions of MSK1, it is important to note that this compound also demonstrates inhibitory activity against other kinases, including MSK2, Protein Kinase A (PKA), Protein Kinase B (PKB), Ribosomal S6 Kinase (RSK), p70S6K, Protein Kinase R-like (PKR)-like kinase (PRK2), and Rho-associated coiled-coil containing protein kinase II (ROCK-II).[1][2][3][5] These application notes provide detailed protocols for using this compound in kinase assays, summarize its kinase selectivity profile, and illustrate the relevant signaling pathways.

Data Presentation

The inhibitory activity of this compound has been characterized against a panel of kinases. The following tables summarize the available quantitative data to facilitate experimental design and interpretation.

Table 1: IC50 Values for this compound Against Key Kinase Targets

KinaseIC50 (nM)
MSK111

Data obtained from in vitro kinase assays.

Table 2: Kinase Selectivity Profile of this compound

The following data represents the percentage of remaining kinase activity in the presence of 1 µM this compound, as determined from a screen of 117 protein kinases.[5] Kinases with less than 15% remaining activity are highlighted in bold.

Kinase% Activity Remaining at 1 µM
MSK1 <15%
PRK2 <15%
RSK1 <15%
p70S6K <15%
ROCK-II <15%
PKA15-50%
PKBα15-50%
......

(Note: This is a representative subset of the full kinase panel. The complete screening data can be found in the supplementary materials of Naqvi et al., 2012, Biochem J.)

Signaling Pathways

This compound primarily targets MSK1, a key downstream effector of the ERK1/2 and p38 MAPK signaling pathways. These pathways are activated by a variety of extracellular stimuli, including growth factors, cytokines, and cellular stress, and play crucial roles in regulating gene expression, cell proliferation, and inflammation.

MSK1_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_target Primary Target cluster_downstream Downstream Effectors Growth Factors Growth Factors ERK1/2 ERK1/2 Growth Factors->ERK1/2 Cytokines Cytokines p38 MAPK p38 MAPK Cytokines->p38 MAPK Stress Stress Stress->p38 MAPK MSK1 MSK1 ERK1/2->MSK1 p38 MAPK->MSK1 CREB CREB MSK1->CREB phosphorylates Histone H3 Histone H3 MSK1->Histone H3 phosphorylates Gene Expression Gene Expression CREB->Gene Expression Histone H3->Gene Expression This compound This compound This compound->MSK1 inhibits

Caption: MSK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Below are two representative protocols for in vitro kinase assays to evaluate the inhibitory activity of this compound against MSK1. These can be adapted for other target kinases with appropriate optimization of substrates and reaction conditions.

Protocol 1: Radiometric Filter Binding Assay

This protocol is a robust method for quantifying kinase activity by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate.

Materials:

  • Active MSK1 enzyme

  • MSK1 substrate peptide (e.g., Crosstide: GRPRTSSFAEG)

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • 10% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • Water bath or incubator

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the Kinase Assay Buffer. The final concentration in the assay should typically range from low nanomolar to high micromolar to determine an accurate IC50.

  • Prepare kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, active MSK1 enzyme, and the MSK1 substrate peptide.

  • Initiate the kinase reaction:

    • Add the desired volume of the this compound dilution or vehicle control (e.g., DMSO) to individual reaction tubes.

    • Add the kinase reaction mix to each tube.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and spot onto P81 paper:

    • Terminate the reaction by adding an equal volume of 10% TCA.

    • Spot an aliquot of each reaction onto a P81 phosphocellulose paper square.

  • Wash the P81 paper:

    • Wash the P81 papers three times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) and let the papers air dry.

  • Quantify radioactivity:

    • Place each P81 paper in a scintillation vial with an appropriate scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data analysis:

    • Subtract the background counts (no enzyme control) from all measurements.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric_Assay_Workflow A Prepare this compound Dilutions C Initiate Reaction with [γ-³²P]ATP A->C B Prepare Kinase Reaction Mix (MSK1, Substrate, Buffer) B->C D Incubate at 30°C C->D E Stop Reaction with TCA D->E F Spot onto P81 Paper E->F G Wash P81 Paper F->G H Quantify with Scintillation Counter G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for a radiometric kinase assay.

Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay

This is a non-radioactive, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The signal is a luminescent output that is directly proportional to kinase activity.

Materials:

  • Active MSK1 enzyme

  • MSK1 substrate peptide

  • This compound

  • Kinase Assay Buffer (as in Protocol 1, or a buffer compatible with the ADP-Glo™ assay)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare reagents:

    • Prepare a serial dilution of this compound in Kinase Assay Buffer.

    • Prepare a solution of MSK1 enzyme and substrate peptide in Kinase Assay Buffer.

    • Prepare an ATP solution in Kinase Assay Buffer.

  • Set up the kinase reaction:

    • In a white, opaque multi-well plate, add the this compound dilutions or vehicle control.

    • Add the MSK1 enzyme and substrate solution to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Terminate the kinase reaction and deplete remaining ATP:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Generate the luminescent signal:

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Measure luminescence:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP_Glo_Workflow A Set up Kinase Reaction (MSK1, Substrate, ATP, this compound) B Incubate at Room Temperature A->B C Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D Incubate at Room Temperature C->D E Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D->E F Incubate at Room Temperature E->F G Measure Luminescence F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for a luminescence-based ADP-Glo™ kinase assay.

Conclusion

This compound is a valuable research tool for investigating the roles of MSK1 and related kinases in cellular signaling. When using this inhibitor, it is crucial to consider its off-target effects, particularly at higher concentrations. The protocols and data provided in these application notes are intended to guide researchers in designing and interpreting experiments using this compound in kinase assays, ultimately contributing to a deeper understanding of kinase-mediated cellular processes.

References

Application Notes and Protocols for SB-747651A in Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat. The multi-target small-molecule inhibitor, SB-747651A, has emerged as a promising agent with demonstrated anticancer efficacy in glioblastoma cell lines.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting, focusing on its effects on glioblastoma cell viability, apoptosis, migration, and key signaling pathways.

Introduction to this compound

This compound, also known as 2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-N-4-piperidinyl-1H-imidazo[4,5-c]pyridine-7-methanamine dihydrochloride, is an ATP-competitive small-molecule inhibitor.[1] It targets multiple kinases involved in critical cancer-related signaling pathways.[1]

Primary Targets:

  • Mitogen- and Stress-Activated Kinase 1/2 (MSK1/2): Inhibited with an IC50 of 11 nM.[2][3]

  • Ribosomal S6 Kinase 1/2 (RSK1/2) [1][2]

  • Akt (Protein Kinase B) [1]

  • p70S6 Kinase (p70S6K) [1][2]

By inhibiting these targets, this compound effectively disrupts the MAPK and PI3K-Akt-mTOR signaling pathways, which are frequently dysregulated in glioblastoma.[1] This multi-targeted approach provides a robust framework for its anticancer activity.

Key Anticancer Effects in Glioblastoma

Studies have demonstrated that this compound exerts several significant anticancer effects on glioblastoma cell lines in vitro, typically at concentrations ranging from 5 to 10 µM.[1]

  • Reduces Cell Proliferation and Viability: this compound decreases the overall number of viable glioblastoma cells.[1]

  • Induces Apoptosis: The compound promotes programmed cell death in glioblastoma cells.[1]

  • Inhibits Spheroid Formation and Growth: It impairs the ability of glioblastoma cells to form and grow as three-dimensional spheroids, a key characteristic of cancer stem-like cells.[1]

  • Reduces Cell Migration: this compound curtails the migratory capacity of glioblastoma cells, which is crucial for invasion into surrounding brain tissue.[1]

  • Decreases Chemoresistance: It can enhance the efficacy of conventional chemotherapeutic agents like temozolomide.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in glioblastoma models.

Table 1: In Vitro Efficacy of this compound on Glioblastoma Spheroids

ParameterConcentrationEffectReference
Spheroid Formation5 µMSignificant reduction[1]
10 µMFurther significant reduction[1]
Spheroid Diameter (T78)5 µMMean diameter reduced to 69.99 µm (Control: 99.42 µm)[1]
10 µMMean diameter reduced to 67.58 µm[1]
Spheroid Diameter (T86)5 µMMean diameter reduced to 78.23 µm (Control: 116.05 µm)[1]
10 µMMean diameter reduced to 62.97 µm[1]
Spheroid Diameter (T111)5 µMMean diameter reduced to 97.82 µm (Control: 133.97 µm)[1]
10 µMMean diameter reduced to 86.28 µm[1]

Table 2: Effect of this compound on Protein Phosphorylation in Glioblastoma Cells (48h treatment)

Phospho-ProteinConcentrationReduction in PhosphorylationP-valueReference
GSK3α/β10 µM53.4%< 0.001[1]
CREB10 µM34%0.052 (borderline significant)[1]
mTOR10 µM21.4%0.062 (borderline significant)[1]

Signaling Pathway and Experimental Workflows

SB747651A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Transcription Gene Transcription (Proliferation, Survival) p70S6K->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK1/2 ERK->RSK MSK MSK1/2 ERK->MSK p38_JNK p38/JNK p38_JNK->MSK CREB CREB MSK->CREB CREB->Transcription SB747651A This compound SB747651A->Akt SB747651A->p70S6K SB747651A->RSK SB747651A->MSK

Caption: Signaling pathways inhibited by this compound in glioblastoma cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Molecular Analysis Culture Culture Glioblastoma Cell Lines/Spheroids Treatment Treat with this compound (5-10 µM) vs. Vehicle Control Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis Migration Migration/Invasion Assay (e.g., Transwell, Wound Healing) Treatment->Migration Spheroid Spheroid Formation Assay Treatment->Spheroid WesternBlot Western Blot Analysis (p-Akt, p-mTOR, p-GSK3, etc.) Treatment->WesternBlot

References

Application Notes and Protocols for SB-747651A Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the multi-target small-molecule inhibitor, SB-747651A, in animal studies. The following sections detail established protocols, quantitative data from published research, and general guidelines for various administration routes.

Introduction to this compound

This compound is an ATP-competitive small-molecule inhibitor targeting key kinases in major signaling pathways. It has been shown to inhibit Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2) and Ribosomal S6 Kinases 1 and 2 (RSK1/2) within the MAPK pathway, as well as Akt and p70S6K in the PI3K-Akt-mTOR pathway[1]. Its ability to simultaneously modulate multiple pathways makes it a compound of interest for various research areas, particularly in oncology. This document focuses on the practical aspects of its administration in preclinical animal models.

Quantitative Data Summary

The following table summarizes the quantitative data available from animal studies involving this compound administration.

Administration RouteAnimal ModelDosageDosing FrequencyVehicleStudy DurationKey FindingsReference
Intraperitoneal (IP) Injection Female BALB/c nude mice5 mg/kg5 days/weekHank's Balanced Salt Solution (HBSS)4 weeksNo observed toxicity.[1]
Female BALB/c nude mice25 mg/kg5 days/weekHank's Balanced Salt Solution (HBSS)4 weeksNo observed toxicity, weight loss, or behavioral changes.[1][1]
Female BALB/c nude mice with intracranial glioblastoma xenografts25 mg/kg5 days/weekHank's Balanced Salt Solution (HBSS)8 weeksSignificantly prolonged survival; no adverse effects observed.[1][1]
Intrascrotal Injection Mice3 mg/kgSingle doseNot specifiedN/AModulated chemokine-induced neutrophil recruitment.
Superfusion Murine cremaster muscle5 µMContinuousNot specifiedN/AModulated chemokine-induced neutrophil recruitment.

Experimental Protocols

This section provides detailed methodologies for the administration of this compound.

Intraperitoneal (IP) Injection Protocol

This protocol is based on a study investigating the in vivo efficacy of this compound in a glioblastoma model[1].

Materials:

  • This compound dihydrochloride

  • Hank's Balanced Salt Solution (HBSS), sterile

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • 70% ethanol (B145695) for disinfection

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • On the day of administration, prepare a stock solution of this compound in HBSS. For example, to achieve a 25 mg/kg dose in a 20g mouse (0.5 mg dose), a 2.5 mg/ml stock solution would allow for a 200 µl injection volume.

    • Ensure the solution is fully dissolved. Gentle warming or vortexing may be applied if necessary, ensuring the stability of the compound.

  • Animal Preparation:

    • Weigh the animal to determine the precise injection volume.

    • Properly restrain the mouse.

  • Injection:

    • Disinfect the injection site in the lower quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and monitor the animal for any immediate adverse reactions.

General Protocols for Other Administration Routes

While specific studies detailing oral, intravenous, or subcutaneous administration of this compound are not available, the following are general guidelines for these routes in mice. Researchers should perform pilot studies to determine the optimal dosage, vehicle, and to assess tolerability for this compound via these routes.

Materials:

  • This compound

  • Appropriate vehicle (e.g., corn oil, carboxymethylcellulose)

  • Oral gavage needles (flexible or rigid, 20-22 gauge)

  • Syringes

Procedure:

  • Preparation of Dosing Formulation: Prepare a stable solution or suspension of this compound in a suitable vehicle.

  • Animal Restraint: Firmly restrain the mouse to prevent movement.

  • Gavage:

    • Measure the distance from the mouse's oral cavity to the xiphoid process to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and advance it to the stomach.

    • Slowly administer the formulation.

    • Carefully remove the needle and return the mouse to its cage.

Materials:

  • This compound

  • Sterile, isotonic vehicle (e.g., sterile saline)

  • Syringes (e.g., insulin (B600854) syringes) with fine-gauge needles (27-30 gauge)

  • Restraining device or warming lamp to dilate the tail veins

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile, particle-free solution of this compound.

  • Animal Preparation: Place the mouse in a restraining device. Warming the tail can help with vein visualization and dilation.

  • Injection:

    • Identify one of the lateral tail veins.

    • Insert the needle parallel to the vein and inject the solution slowly.

    • Successful injection is indicated by the clearing of the vein.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Materials:

  • This compound

  • Sterile, isotonic vehicle

  • Syringes and needles (25-27 gauge)

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile solution of this compound.

  • Injection:

    • Lift a fold of skin on the back of the mouse, between the shoulder blades.

    • Insert the needle into the base of the skin tent.

    • Inject the solution to form a small bolus under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is a multi-target inhibitor that primarily affects the MAPK and PI3K-Akt-mTOR signaling pathways.

SB747651A_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K-Akt-mTOR Pathway cluster_effects Downstream Effects SB747651A This compound MSK1_2 MSK1/2 SB747651A->MSK1_2 RSK1_2 RSK1/2 SB747651A->RSK1_2 Akt Akt SB747651A->Akt p70S6K p70S6K SB747651A->p70S6K ERK ERK ERK->MSK1_2 ERK->RSK1_2 JNK_p38 JNK/p38 JNK_p38->MSK1_2 CREB CREB MSK1_2->CREB RSK1_2->CREB Proliferation Cell Proliferation & Survival CREB->Proliferation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR GSK3 GSK3 Akt->GSK3 mTOR->p70S6K mTOR->Proliferation GYS1 GYS1 GSK3->GYS1

Caption: this compound inhibits key kinases in the MAPK and PI3K-Akt-mTOR pathways.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound in a tumor xenograft model.

InVivo_Efficacy_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation randomization Animal Randomization tumor_implantation->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Daily Monitoring (Weight, Health) treatment->monitoring tumor_measurement Tumor Volume Measurement monitoring->tumor_measurement endpoint Endpoint Criteria Met (e.g., Tumor Size, Health) tumor_measurement->endpoint endpoint->monitoring No euthanasia Euthanasia & Tissue Collection endpoint->euthanasia Yes data_analysis Data Analysis (Survival, Tumor Growth) euthanasia->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vivo efficacy study of this compound.

References

Application Notes and Protocols for Western Blot Analysis Following SB-747651A Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of SB-747651A, a potent multi-kinase inhibitor, on cellular signaling pathways, with a particular focus on its interplay with the histamine (B1213489) H3 receptor. The provided Western blot protocol is designed to facilitate the accurate detection and quantification of key phosphoproteins.

Introduction

This compound is an ATP-competitive inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1). It also exhibits inhibitory activity against other kinases including MSK2, RSK1/2, p70S6K, and Akt.[1][2] These kinases are crucial components of the downstream signaling cascades of the ERK1/2 and p38 MAPK pathways. Consequently, this compound treatment can lead to a reduction in the phosphorylation of key transcription factors and enzymes, such as cAMP response element-binding protein (CREB) and glycogen (B147801) synthase kinase 3 (GSK3).[3]

The histamine H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is known to modulate the release of various neurotransmitters.[4][5] Activation of the H3 receptor can influence the MAPK and PI3K/Akt signaling pathways.[4][6] Therefore, this compound presents a valuable tool to probe the downstream consequences of H3 receptor signaling and to explore its therapeutic potential in various neurological and oncological contexts.

Data Presentation

The following table summarizes quantitative data from a study investigating the effects of this compound on glioblastoma spheroid cultures. This data demonstrates the inhibitor's ability to reduce the phosphorylation of key signaling proteins.

Target ProteinCell TypeTreatmentDuration% Reduction in Phosphorylationp-valueReference
p-GSK3α/βGlioblastoma Spheroid Cultures10 µM this compound48 hours53.4%< 0.001[3]
p-CREBGlioblastoma Spheroid Cultures10 µM this compound48 hours34%0.052[3]
p-mTORGlioblastoma Spheroid Cultures10 µM this compound48 hours21.4%0.062[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway and the experimental workflow for the Western blot protocol.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H3R Histamine H3 Receptor GPCR Gαi/o H3R->GPCR Activation MAPK_pathway MAPK Pathway (ERK1/2, p38) GPCR->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway GPCR->PI3K_Akt_pathway MSK1 MSK1 MAPK_pathway->MSK1 GSK3 GSK3α/β PI3K_Akt_pathway->GSK3 Inhibitory Phosphorylation (Ser21/9) CREB CREB MSK1->CREB Phosphorylation (Ser133) SB747651A This compound SB747651A->MSK1 Inhibition Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Putative signaling pathway of this compound in the context of Histamine H3 receptor activation.

Experimental_Workflow start Start: Cell Culture treatment Treatment: 1. H3R agonist/antagonist 2. This compound start->treatment lysis Cell Lysis (RIPA Buffer + Inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-CREB, p-GSK3, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Caption: Western blot workflow for analyzing protein phosphorylation after this compound treatment.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., neuronal cell lines expressing histamine H3 receptors) in appropriate culture dishes and grow to 70-80% confluency.

  • H3 Receptor Modulation (Optional): Pre-treat cells with a histamine H3 receptor agonist (e.g., R-(-)-α-methylhistamine) or antagonist/inverse agonist (e.g., ciproxifan) for a designated time to modulate the signaling pathway.

  • This compound Treatment: Add this compound to the cell culture medium at the desired final concentration (e.g., 5-10 µM). Include a vehicle-treated control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, 24, or 48 hours).

Western Blot Protocol

1. Cell Lysis

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Inhibitors (add fresh): 1 mM PMSF, 1X protease inhibitor cocktail, 1X phosphatase inhibitor cocktail.

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit, following the manufacturer's instructions.

  • Normalize the protein concentration of all samples by diluting with RIPA buffer to ensure equal loading.

3. SDS-PAGE and Protein Transfer

  • Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent when detecting phosphoproteins to prevent high background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies and Dilutions:

      • Phospho-CREB (Ser133): 1:1000[7]

      • Total CREB: 1:1000

      • Phospho-GSK3β (Ser9): 1:1000[8]

      • Total GSK3β: 1:1000-1:4000[9]

      • β-Actin (Loading Control): 1:5000

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

References

Troubleshooting & Optimization

minimizing SB-747651A off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SB-747651A, a potent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). This guide includes frequently asked questions (FAQs) and troubleshooting advice to help minimize off-target effects and ensure the accurate interpretation of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, ATP-competitive small-molecule inhibitor of MSK1.[1] In vitro, it inhibits MSK1 with an IC50 value of 11 nM.[2][3][4][5] MSK1 is a nuclear protein kinase involved in the regulation of transcription downstream of the ERK1/2 and p38α MAPK signaling pathways, primarily through the phosphorylation of CREB and histone H3.[2][3]

Q2: What are the known off-targets of this compound?

A2: While this compound is more selective than older MSK inhibitors like H89 and Ro 31-8220, it is known to inhibit other kinases, particularly at higher concentrations.[2][3][5][6] A screening of 117 protein kinases revealed that at a concentration of 1 µM, this compound also inhibits PRK2, RSK1, p70S6K, and ROCK-II with similar potency to MSK1.[2][3][5] In cellular contexts, it can also inhibit the activity of PKA, PKB, RSK, and p70S6K.[1]

Q3: What is the recommended concentration of this compound to use in cell-based assays?

A3: For cellular assays, this compound has been shown to fully inhibit MSK activity at concentrations between 5-10 µM.[2][3][4][5] However, to minimize off-target effects, it is crucial to perform a dose-response experiment to determine the lowest effective concentration required to achieve the desired on-target effect in your specific cell type and experimental conditions.[7][8][9]

Q4: Can this compound affect signaling pathways other than the direct MSK1 pathway?

A4: Yes, due to its off-target activities, this compound can influence other signaling pathways. For instance, it has been shown to inhibit kinases in the PI3K-Akt-mTOR pathway, such as Akt and p70S6K.[10] This can lead to broader cellular effects, including reduced phosphorylation of GSK3α/β and mTOR.[10]

Troubleshooting Guide

Issue 1: I am observing unexpected or paradoxical effects in my experiment.

  • Possible Cause: This could be due to off-target inhibition. For example, inhibiting a kinase in a negative feedback loop can lead to the activation of an upstream component.[11][12]

  • Troubleshooting Steps:

    • Validate with a structurally different inhibitor: Use another MSK inhibitor with a different chemical scaffold to see if the phenotype is reproducible. If the effect persists, it is more likely to be an on-target effect.[7][11]

    • Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate MSK1 expression. If this phenocopies the effect of this compound, it confirms an on-target mechanism.[7][13]

    • Perform a rescue experiment: If possible, overexpress a drug-resistant mutant of MSK1. If this reverses the effect of this compound, it points to an on-target action.[7][13]

Issue 2: I am observing significant cell toxicity at my working concentration.

  • Possible Cause: The concentration of this compound may be too high, leading to the inhibition of off-target kinases that are essential for cell survival.[11]

  • Troubleshooting Steps:

    • Titrate the concentration: Determine the lowest effective concentration that inhibits MSK1 activity without causing significant toxicity.[7][8][11]

    • Assess apoptosis: Use assays such as Annexin V staining or measuring caspase-3 cleavage to determine if the observed cell death is due to apoptosis.[11]

    • Include a negative control: Use a structurally similar but inactive compound to ensure the observed toxicity is not a general effect of the chemical scaffold.[8]

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

KinaseIC50 (nM)Concentration for Off-Target Inhibition (µM)
MSK111[1][2][3][4][5]-
PRK2Similar potency to MSK11[2][3][5]
RSK1Similar potency to MSK11[2][3][5]
p70S6KSimilar potency to MSK11[2][3][5]
ROCK-IISimilar potency to MSK11[2][3][5]

Table 2: Recommended Concentration Ranges for this compound

Assay TypeRecommended ConcentrationNotes
In Vitro Kinase Assay10 - 100 nMTitration is recommended to determine the precise IC50.
Cell-Based Assays5 - 10 µM[2][3][4][5]Dose-response experiments are essential to find the minimal effective concentration and minimize off-target effects.

Experimental Protocols

Protocol 1: In Vitro MSK1 Kinase Inhibition Assay

Objective: To determine the IC50 of this compound for MSK1.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.[8]

  • Assay Plate Setup: In a 384-well plate, add recombinant active MSK1, a suitable substrate (e.g., CREBtide), and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.

  • Kinase Reaction: Initiate the reaction and incubate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction and detect kinase activity using a suitable method, such as a radiometric assay with ³²P-ATP or a fluorescence/luminescence-based assay.[7]

  • Data Analysis: Measure the signal in each well and normalize the data to the controls. Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Protocol 2: Western Blot Analysis of CREB Phosphorylation in Cells

Objective: To confirm the inhibition of MSK1 activity in a cellular context by measuring the phosphorylation of its downstream target, CREB.

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with a dose-response of this compound or a vehicle control for a predetermined time. Stimulate the cells with an appropriate agonist (e.g., PMA or LPS) to activate the MSK1 pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-CREB (Ser133). Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total CREB to ensure equal loading.

Visualizations

SB747651A_Signaling_Pathway ERK1_2 ERK1/2 MSK1 MSK1 ERK1_2->MSK1 p38a p38α p38a->MSK1 CREB CREB MSK1->CREB P Histone_H3 Histone H3 MSK1->Histone_H3 P Transcription Gene Transcription CREB->Transcription Histone_H3->Transcription SB747651A This compound SB747651A->MSK1

Caption: Simplified signaling pathway of MSK1 activation and its inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Lowest_Conc Use Lowest Effective Concentration Dose_Response->Lowest_Conc Different_Inhibitor Test Structurally Different Inhibitor Lowest_Conc->Different_Inhibitor Phenotype_Persists1 Phenotype Persists? Different_Inhibitor->Phenotype_Persists1 Genetic_Knockdown Perform Genetic Knockdown/Knockout Phenotype_Persists2 Phenotype Persists? Genetic_Knockdown->Phenotype_Persists2 Phenotype_Persists1->Genetic_Knockdown Yes On_Target Likely On-Target Effect Phenotype_Persists1->On_Target No Phenotype_Persists2->On_Target No Off_Target Likely Off-Target Effect Phenotype_Persists2->Off_Target Yes

Caption: Troubleshooting workflow for investigating unexpected phenotypes observed with this compound.

References

SB-747651A stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SB-747651A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3][4][5] It functions by targeting the N-terminal kinase domain of MSK1.[4] MSK1 is a nuclear kinase involved in the regulation of transcription downstream of the ERK1/2 and p38 MAPK signaling pathways.[1]

Q2: What are the known off-target effects of this compound?

While this compound is a selective inhibitor of MSK1, at higher concentrations it has been shown to inhibit other kinases. In vitro screening revealed that at a concentration of 1 µM, this compound can also inhibit PRK2, RSK1, p70S6K, and ROCK-II with similar potency to MSK1.[1][6]

Q3: What are the recommended solvent and storage conditions for this compound?

This compound dihydrochloride (B599025) is soluble in water and DMSO.[2][3][4][7] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.

  • Stock Solution Storage: Store stock solutions in DMSO at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

  • Powder Form: The powdered compound should be stored at -20°C for up to three years.[3]

Q4: Is there any available data on the stability of this compound in cell culture media?

Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media such as DMEM or RPMI-1640. The stability of a small molecule in cell culture can be influenced by several factors including the media composition, pH, presence of serum, and incubation temperature. It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in cell culture experiments.

Issue Possible Cause Suggested Solution
Inconsistent or no biological effect of the inhibitor 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment.[8] 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target.[8] 3. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition. 4. Off-target Effects: The observed phenotype may be due to the inhibitor acting on other kinases.[8]1. Perform a stability study of the inhibitor in your specific media and conditions (see Experimental Protocol 1). Consider refreshing the media with a fresh inhibitor at regular intervals for long-term experiments.[8] 2. Review the physicochemical properties of the inhibitor. If poor permeability is suspected, consider using a different inhibitor with better cell penetration characteristics.[8] 3. Perform a dose-response experiment to determine the optimal concentration. In cells, this compound has been shown to fully inhibit MSK activity at 5-10 μM.[1][6] 4. Be aware of the known off-targets (PRK2, RSK1, p70S6K, ROCK-II) and consider their potential contribution to the observed effects.[1][6]
High variability between experimental replicates 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions.[8] 2. Cell Culture Variability: Differences in cell density, passage number, or health.[8] 3. Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can concentrate the inhibitor.[8]1. Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes.[8] 2. Standardize cell seeding density and use cells within a consistent passage number range. Regularly check for cell viability.[8] 3. Avoid using the outer wells of multi-well plates for critical experiments or fill them with sterile media or PBS to minimize evaporation from adjacent wells.[8]
Cells are not attaching or growing properly after treatment 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Inhibitor Cytotoxicity: The concentration of this compound may be cytotoxic to the specific cell line.1. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).[8] 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line.
Difficulty recovering cells from frozen stocks after treatment experiments Improper Freezing or Thawing Technique: Cells may have been damaged during the cryopreservation or thawing process.Ensure proper cell freezing and thawing protocols are followed. Consider freezing more cells per vial and seeding freshly thawed cells at a higher density.[9]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates (low-protein binding recommended)

  • Calibrated pipettes and low-protein binding tips

  • Humidified incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (ice-cold) containing an internal standard

  • HPLC-MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the cell culture medium with and without 10% FBS.

    • Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM. Ensure the final DMSO concentration is less than 0.1%.[1]

  • Experimental Setup:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media with FBS, media without FBS, and PBS as a control).

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.

    • The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • Analysis:

    • Analyze the concentration of this compound in each sample using a validated HPLC-MS method.

    • Plot the percentage of the remaining this compound against time to determine the stability profile.

Protocol 2: Western Blot Analysis of MSK1 Pathway Activation

This protocol describes how to assess the effect of this compound on the phosphorylation of MSK1 and its downstream target, CREB.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium and supplements

  • Stimulant (e.g., PMA, TPA, or other relevant growth factors)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-MSK1, anti-MSK1, anti-phospho-CREB, anti-CREB, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Pre-treat cells with the desired concentration of this compound (or vehicle control) for the specified time.

    • Stimulate the cells with a known activator of the MSK1 pathway for the appropriate duration.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape to collect the lysate.

    • Incubate on ice and then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MSK1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for total protein levels and the loading control.

Visualizations

Signaling Pathway of MSK1 Inhibition by this compound

SB747651A_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Ras Ras Extracellular_Stimuli->Ras MKK3_6 MKK3/6 Extracellular_Stimuli->MKK3_6 Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MSK1 MSK1 ERK1_2->MSK1 p38_MAPK p38 MAPK MKK3_6->p38_MAPK p38_MAPK->MSK1 CREB CREB MSK1->CREB Histone_H3 Histone H3 MSK1->Histone_H3 SB747651A This compound SB747651A->MSK1 Gene_Transcription Gene Transcription (e.g., c-Fos, IL-10) CREB->Gene_Transcription Histone_H3->Gene_Transcription

Caption: this compound inhibits MSK1, blocking downstream signaling.

Troubleshooting Workflow for Inconsistent Experimental Results

Troubleshooting_Workflow Start Inconsistent or No Biological Effect Check_Concentration Verify Inhibitor Concentration Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Check_Stability Assess Inhibitor Stability in Media Dose_Response->Check_Stability Stability_Protocol Follow Stability Assessment Protocol Check_Stability->Stability_Protocol Refresh_Media Consider Refreshing Media with Inhibitor Stability_Protocol->Refresh_Media Check_Cell_Health Evaluate Cell Health and Viability Refresh_Media->Check_Cell_Health Viability_Assay Perform Viability Assay (e.g., MTT) Check_Cell_Health->Viability_Assay Consider_Off_Target Consider Potential Off-Target Effects Viability_Assay->Consider_Off_Target Review_Literature Review Literature for Known Off-Targets Consider_Off_Target->Review_Literature End Consistent Results Review_Literature->End

Caption: A logical workflow for troubleshooting inconsistent results.

References

SB-747651A Dose-Response Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SB-747651A in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during dose-response curve analysis.

Frequently Asked Questions (FAQs)

Q1: Why is there a significant difference between the in vitro IC50 and the effective concentration of this compound in cell-based assays?

A1: It is a common observation that the effective concentration of this compound required in cellular assays (typically 5-10 µM for full MSK inhibition) is substantially higher than its in vitro IC50 value against MSK1 (11 nM).[1][2] This discrepancy can be attributed to several factors:

  • Cellular Permeability: The compound must cross the cell membrane to reach its intracellular target.

  • Intracellular ATP Concentration: this compound is an ATP-competitive inhibitor.[3] The high concentration of ATP within cells (millimolar range) competes with the inhibitor for the kinase's active site, necessitating a higher concentration of the inhibitor to achieve effective target engagement compared to an in vitro kinase assay with lower ATP levels.

  • Off-Target Effects and Cellular Complexity: Within a cell, the compound may interact with other molecules or be subject to efflux pumps, reducing its availability to bind to MSK1.

Q2: I am not observing the expected inhibition of my target of interest. What are the potential reasons?

A2: If you are not seeing the expected inhibitory effect, consider the following:

  • Suboptimal Concentration: Ensure you are using a concentration range appropriate for cellular assays. Full inhibition of MSK activity in cells is typically observed at 5-10 µM.[1][2]

  • Inhibitor Stability: Check the stability of your this compound stock solution. Prepare fresh dilutions for your experiments.

  • Cell Type and Context: The cellular response can be highly context-dependent. The signaling pathways and compensatory mechanisms may differ between cell types.

  • Kinase Activation State: MSK1 is activated by upstream kinases, p38 and ERK1/2.[1] Ensure your experimental model provides the appropriate stimulus (e.g., PMA, UV-C, LPS) to activate the pathway you are investigating.

Q3: Is this compound specific to MSK1? What are the known off-target effects?

A3: While this compound is a potent MSK1 inhibitor, it is not entirely specific. At a concentration of 1 µM, it has been shown to inhibit other kinases with similar potency, including PRK2, RSK1, p70S6K, and ROCK-II.[1][2] It is considered more selective than older inhibitors like H89 and Ro 31-8220.[1][2] When interpreting your data, it is crucial to consider the potential contribution of these off-target effects, especially at higher concentrations. For example, inhibition of RSK and p70S6K could impact signaling downstream of the PI3K-Akt-mTOR pathway.[4]

Q4: Can this compound differentiate between MSK1 and MSK2?

A4: The available literature often refers to this compound as an inhibitor of MSK1 and MSK2, and studies have used it in MSK1/2-knockout macrophages to confirm its on-target effects.[1] It is generally considered an inhibitor of both MSK isoforms.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Variability in Dose-Response Data Inconsistent cell seeding density, variations in treatment duration, or unstable compound dilutions.Standardize cell seeding protocols. Ensure precise timing for compound addition and assay termination. Prepare fresh dilutions of this compound from a stable stock for each experiment.
Unexpected Cellular Toxicity High concentrations of the inhibitor or the solvent (e.g., DMSO).Perform a vehicle control experiment. Determine the optimal, non-toxic concentration range for your specific cell line using a cell viability assay (e.g., MTT, trypan blue).
No Effect on Downstream Targets (e.g., CREB phosphorylation) Insufficient activation of the upstream MAPK pathway (p38/ERK). The chosen time point is not optimal for observing the effect.Confirm activation of p38 or ERK1/2 via phosphorylation-specific antibodies. Conduct a time-course experiment to identify the peak of target phosphorylation and the optimal duration for inhibitor treatment.
Discrepancy with Published Data Differences in experimental conditions (cell line, stimulus, serum concentration, assay format).Carefully review and align your experimental protocol with the cited literature. Pay close attention to details such as the specific stimulus used to activate the MSK1 pathway.

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound

ParameterValueNotesReference
IC50 (MSK1, in vitro) 11 nMATP-competitive inhibition in a cell-free kinase assay.[1]
Effective Cellular Concentration 5 - 10 µMConcentration for full inhibition of MSK activity in various cell types.[1][2]
Inhibition of GSK3 Phosphorylation 5 - 10 µMObserved in HeLa cells stimulated with IGF.[5]
Inhibition of Ribosomal S6 Protein Phosphorylation ≥ 0.5 µMObserved in HeLa cells.[5]

Table 2: Off-Target Kinase Inhibition Profile of this compound at 1 µM

Kinase InhibitedPotency vs. MSK1Pathway ImplicationReference
PRK2 Similar-[1][2]
RSK1 SimilarMAPK/ERK pathway[1][2]
p70S6K SimilarPI3K/Akt/mTOR pathway[1][2]
ROCK-II SimilarRhoA/ROCK pathway[1][2]

Experimental Protocols

Protocol 1: General Cell-Based Assay for MSK1 Inhibition

  • Cell Culture: Plate cells (e.g., HeLa, macrophages) at a predetermined density and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for 4-16 hours, depending on the cell type.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation: Add a stimulus to activate the MAPK pathway (e.g., 100 ng/mL LPS for macrophages, 50 ng/mL PMA for HeLa cells).

  • Incubation: Incubate for a predetermined time (e.g., 15-60 minutes) to achieve peak phosphorylation of the downstream target.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Analysis: Analyze protein lysates via Western blotting using antibodies against phosphorylated and total forms of downstream targets like CREB, Histone H3, or other relevant substrates.

Protocol 2: In Vivo Administration (Mouse Model Example)

  • Dosing: this compound has been administered to mice at doses ranging from 3 mg/kg to 25 mg/kg.[4][6]

  • Administration Route: Routes have included intrascrotal and intraperitoneal (i.p.) injections.[3]

  • Treatment Schedule: In a glioblastoma xenograft model, a dose of 25 mg/kg was administered 5 days a week for several weeks.[4] In an acute inflammation model, a single dose of 3 mg/kg was given 1 hour prior to the inflammatory stimulus.[6]

  • Pharmacokinetics: Researchers should note that detailed pharmacokinetic and pharmacodynamic data for this compound may not be widely available, and dose regimens may need to be optimized based on the specific animal model and experimental goals.[4]

Mandatory Visualizations

SB747651A_Signaling_Pathway cluster_upstream Upstream Activators cluster_target Target Kinase cluster_downstream Downstream Effectors Stimulus Stimulus (e.g., LPS, PMA, UV-C) p38 p38 MAPK Stimulus->p38 ERK12 ERK1/2 Stimulus->ERK12 MSK1 MSK1 / MSK2 p38->MSK1 ERK12->MSK1 CREB CREB MSK1->CREB P HistoneH3 Histone H3 MSK1->HistoneH3 P Gene Gene Transcription (e.g., IL-10) CREB->Gene HistoneH3->Gene Inhibitor This compound Inhibitor->MSK1 troubleshooting_workflow Start Start: Unexpected Dose-Response Result Check_Conc Is cellular concentration adequate? (e.g., 5-10 µM) Start->Check_Conc Check_Stim Is upstream pathway activated? (p-ERK/p-p38) Check_Conc->Check_Stim Yes Optimize_Conc Optimize concentration range Check_Conc->Optimize_Conc No Check_Time Is the assay timepoint optimal? Check_Stim->Check_Time Yes Verify_Stim Verify stimulus efficacy Check_Stim->Verify_Stim No Check_OffTarget Consider off-target effects (RSK, p70S6K) Check_Time->Check_OffTarget Yes Time_Course Perform time-course experiment Check_Time->Time_Course No End Re-evaluate Data Check_OffTarget->End Optimize_Conc->Start Verify_Stim->Start Time_Course->Start

References

potential for SB-747651A resistance mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SB-747651A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and frequently asked questions encountered during experiments with this MSK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1) and MSK2.[1][2] MSK1 and MSK2 are nuclear kinases activated downstream of the ERK1/2 and p38 MAPK signaling pathways.[2][3] Upon activation, MSKs phosphorylate downstream targets, including CREB (cAMP response element-binding protein) and histone H3, leading to the regulation of gene transcription.[2]

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for MSK1/2, at higher concentrations (typically in the 1-10 µM range in cellular assays), it can inhibit other kinases. The most notable off-targets include PRK2, RSK1, p70S6K, and ROCK-II.[2] This is an important consideration when interpreting experimental results, as inhibition of these other kinases could contribute to the observed phenotype.

Q3: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What are the potential resistance mechanisms?

A3: While specific resistance mechanisms to this compound have not been extensively documented, based on known resistance patterns to other kinase inhibitors, several potential mechanisms could be at play:

  • Activation of Bypass Signaling Pathways: Cells may upregulate parallel signaling pathways to compensate for the inhibition of MSK1/2. The PI3K/Akt/mTOR pathway is a common compensatory route that can promote cell survival and proliferation.[2][4]

  • Reactivation of the MAPK Pathway: Upstream or downstream components of the MAPK pathway could be altered to overcome the inhibition of MSK1/2. This could involve mutations in genes like RAS or RAF, or amplification of pathway components.[4]

  • Target Modification: Although less common for non-gatekeeper mutations, alterations in the ATP-binding pocket of MSK1 or MSK2 could potentially reduce the binding affinity of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

  • Transcriptional Reprogramming: Cells may undergo epigenetic or transcriptional changes that lead to the expression of pro-survival genes, making them less dependent on the MSK1/2 pathway.

Troubleshooting Guides

Issue 1: Reduced Inhibition of CREB Phosphorylation Over Time

Potential Cause Troubleshooting Steps
Development of Resistance 1. Confirm Target Engagement: Perform a dose-response curve with this compound to determine if the IC50 for CREB phosphorylation has shifted. 2. Investigate Bypass Pathways: Use Western blotting to probe for the activation of parallel pathways, such as increased phosphorylation of Akt or S6 ribosomal protein (a downstream target of mTOR). 3. Sequence MSK1/2: Isolate genomic DNA from resistant cells and sequence the coding regions of MSK1 and MSK2 to check for mutations in the kinase domain.
Compound Instability 1. Prepare Fresh Stock Solutions: this compound, like many small molecules, can degrade over time. Prepare fresh stock solutions in DMSO and store them appropriately. 2. Verify Compound Integrity: If possible, use analytical methods like HPLC to confirm the purity and concentration of your this compound stock.
Cell Line Heterogeneity 1. Subclone Cell Lines: A heterogeneous cell population may contain a sub-population of cells that are inherently less sensitive to this compound. Subcloning may help to isolate a more uniformly sensitive population.

Issue 2: Unexpected Phenotypes or Toxicity at Higher Concentrations

Potential Cause Troubleshooting Steps
Off-Target Effects 1. Titrate this compound Concentration: Determine the lowest effective concentration that inhibits MSK1/2 activity (e.g., phosphorylation of CREB) without causing the unexpected phenotype. 2. Use a Second MSK1/2 Inhibitor: To confirm that the primary phenotype is due to MSK1/2 inhibition, use a structurally different MSK1/2 inhibitor (if available) and see if it recapitulates the effect. 3. Knockdown of Off-Targets: Use siRNA or shRNA to knock down the expression of potential off-targets (RSK1, p70S6K, etc.) to see if this prevents the unexpected phenotype.
Solvent Toxicity 1. Vehicle Control: Always include a vehicle-only (e.g., DMSO) control at the same concentration used for your highest dose of this compound to rule out solvent-induced toxicity.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
MSK1 11
PRK2Similar potency to MSK1 at 1 µM
RSK1Similar potency to MSK1 at 1 µM
p70S6KSimilar potency to MSK1 at 1 µM
ROCK-IISimilar potency to MSK1 at 1 µM

Data compiled from Naqvi et al., 2012.[2]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Cell Culture: Culture the parental cell line of interest in its recommended growth medium.

  • Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC50 for growth inhibition.

  • Dose Escalation: Once the cells have resumed normal proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate and resume proliferation at each new concentration before proceeding to the next.

  • Selection of Resistant Population: Continue this process until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 5-10 µM).

  • Characterization: The resulting cell population can be considered resistant. It is advisable to perform single-cell cloning to establish clonal resistant cell lines for more consistent experimental results.

Protocol 2: Western Blot Analysis of Bypass Signaling Pathway Activation

  • Cell Lysis: Lyse parental and this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins, such as:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-S6 Ribosomal Protein (Ser235/236)

    • Total S6 Ribosomal Protein

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Phospho-CREB (Ser133)

    • Total CREB

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

SB_747651A_Signaling_Pathway cluster_upstream Upstream Activators cluster_mapk MAPK Cascade cluster_msk Target Kinase cluster_downstream Downstream Effectors Growth Factors Growth Factors ERK1/2 ERK1/2 Growth Factors->ERK1/2 Stress Stimuli Stress Stimuli p38 p38 Stress Stimuli->p38 MSK1/2 MSK1/2 ERK1/2->MSK1/2 p38->MSK1/2 CREB CREB MSK1/2->CREB Histone H3 Histone H3 MSK1/2->Histone H3 Gene Transcription Gene Transcription CREB->Gene Transcription Histone H3->Gene Transcription This compound This compound This compound->MSK1/2

Caption: Signaling pathway inhibited by this compound.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound MSK1/2 MSK1/2 This compound->MSK1/2 Cellular Response Cellular Response MSK1/2->Cellular Response Bypass Pathways Bypass Pathways Bypass Pathways->Cellular Response e.g., PI3K/Akt activation Target Mutation Target Mutation Target Mutation->MSK1/2 Reduces drug binding Drug Efflux Drug Efflux Drug Efflux->this compound Reduces intracellular concentration

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow Parental Cells Parental Cells Long-term this compound Treatment Long-term this compound Treatment Parental Cells->Long-term this compound Treatment Resistant Cells Resistant Cells Long-term this compound Treatment->Resistant Cells Biochemical Assays Biochemical Assays Resistant Cells->Biochemical Assays Western Blot Genomic Analysis Genomic Analysis Resistant Cells->Genomic Analysis Sequencing Functional Assays Functional Assays Resistant Cells->Functional Assays Proliferation, Apoptosis

Caption: Workflow for investigating this compound resistance.

References

Validation & Comparative

A Head-to-Head Comparison of MSK1 Inhibitors: SB-747651A vs. H89

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling, inflammation, and drug discovery, the choice of a reliable and specific chemical probe is paramount. This guide provides a comprehensive comparison of two commonly used Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitors, SB-747651A and H89, to aid in the selection of the most appropriate tool for your research needs.

This comparison guide delves into the specifics of each inhibitor, presenting quantitative data on their potency and selectivity, detailed experimental protocols for their use, and visual representations of the signaling pathways they modulate.

Executive Summary

This compound emerges as a more potent and selective inhibitor of MSK1 compared to the widely used, but less specific, H89. While both are ATP-competitive inhibitors, H89 exhibits significant off-target effects, most notably potent inhibition of Protein Kinase A (PKA). In contrast, this compound demonstrates a more favorable selectivity profile, though it is not entirely specific for MSK1.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro potency and selectivity of this compound and H89 against MSK1 and a panel of other kinases.

Table 1: In Vitro Potency against MSK1

InhibitorIC₅₀ for MSK1Mechanism of Action
This compound 11 nM[1]ATP-competitive
H89 120 nMATP-competitive

Table 2: Selectivity Profile of this compound and H89

KinaseThis compound (IC₅₀)H89 (IC₅₀)
MSK1 11 nM [1]120 nM
PKA-135 nM
PRK2Inhibited with similar potency to MSK1 at 1 µM[1]-
RSK1Inhibited with similar potency to MSK1 at 1 µM[1]-
p70S6KInhibited with similar potency to MSK1 at 1 µM[1]80 nM
ROCK-IIInhibited with similar potency to MSK1 at 1 µM[1]270 nM
PKBα-2600 nM
MAPKAP-K1b-2800 nM

Signaling Pathway and Mechanism of Action

Both this compound and H89 act as ATP-competitive inhibitors, targeting the kinase domain of MSK1. MSK1 is a key downstream effector of the MAPK signaling pathways, activated by both ERK1/2 and p38 MAPKs. Once activated, MSK1 phosphorylates various substrates, including transcription factors like CREB (cAMP response element-binding protein) and histone H3, leading to changes in gene expression.

MSK1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Targets Growth_Factors Growth Factors, Mitogens Stress_Stimuli Stress Stimuli, Cytokines p38 p38 MAPK Stress_Stimuli->p38 ERK1_2 ERK1/2 MSK1 MSK1 ERK1_2->MSK1 p38->MSK1 CREB CREB MSK1->CREB Histone_H3 Histone H3 MSK1->Histone_H3 Gene_Expression Gene Expression CREB->Gene_Expression Histone_H3->Gene_Expression H89 H89 H89->MSK1 SB_747651A SB_747651A SB_747651A->MSK1

Caption: Simplified MSK1 signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for assays commonly used to evaluate MSK1 inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of MSK1.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant_MSK1 Recombinant MSK1 Enzyme Incubation Incubate components at 30°C for a defined time (e.g., 20 min) Recombinant_MSK1->Incubation Substrate Peptide Substrate (e.g., CREBtide) Substrate->Incubation ATP ³²P-ATP or Cold ATP ATP->Incubation Inhibitor This compound or H89 (Varying Concentrations) Inhibitor->Incubation Stop_Reaction Stop reaction (e.g., with acid) Incubation->Stop_Reaction Separation Separate phosphorylated substrate (e.g., P81 paper) Stop_Reaction->Separation Quantification Quantify radioactivity (Scintillation counting) or use non-radioactive detection method Separation->Quantification IC50_Calc Calculate IC₅₀ values Quantification->IC50_Calc

Caption: General workflow for an in vitro MSK1 kinase assay.

Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate), recombinant active MSK1, and a specific peptide substrate (e.g., CREBtide).

  • Add the inhibitor (this compound or H89) at a range of concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81) and immersing it in phosphoric acid to wash away unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay: Inhibition of CREB Phosphorylation

This assay assesses the ability of the inhibitors to block MSK1 activity within a cellular context by measuring the phosphorylation of a key downstream target, CREB.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_protein Lysis & Protein Analysis cluster_western_blot Western Blotting cluster_data_analysis Data Analysis Cell_Seeding Seed cells (e.g., HeLa, macrophages) and allow to adhere Inhibitor_Pretreatment Pre-treat cells with This compound or H89 for 1-2 hours Cell_Seeding->Inhibitor_Pretreatment Stimulation Stimulate with an MSK1 activator (e.g., PMA, LPS, Anisomycin) Inhibitor_Pretreatment->Stimulation Cell_Lysis Lyse cells in buffer containing phosphatase and protease inhibitors Stimulation->Cell_Lysis Protein_Quant Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Antibody_Incubation Incubate with primary antibodies (anti-pCREB, anti-CREB) Transfer->Antibody_Incubation Detection Incubate with secondary antibody and detect signal (e.g., ECL) Antibody_Incubation->Detection Densitometry Quantify band intensity and normalize pCREB to total CREB Detection->Densitometry

Caption: Workflow for assessing MSK1 inhibition in cells via Western blotting.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or RAW 264.7 macrophages) and grow to a suitable confluency. Serum-starve cells if necessary to reduce basal signaling.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1-10 µM) or H89 (e.g., 1-20 µM) for 1-2 hours.

  • Stimulation: Add a known MSK1 activator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS), for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated CREB (Ser133).

    • Strip and re-probe the membrane with an antibody for total CREB as a loading control.

    • Incubate with an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and determine the extent of inhibition of CREB phosphorylation.

Discussion and Recommendations

The data clearly indicates that This compound is a more potent and selective inhibitor of MSK1 than H89 . With an IC₅₀ of 11 nM for MSK1, it is approximately 10-fold more potent than H89 (IC₅₀ of 120 nM).

The most significant advantage of this compound is its improved selectivity. H89 is a well-known PKA inhibitor, and its use as an MSK1 inhibitor is confounded by its effects on the PKA signaling pathway. This is a critical consideration, as both PKA and MSK1 can phosphorylate CREB. Therefore, attributing effects on CREB phosphorylation solely to MSK1 inhibition when using H89 can be misleading. Studies have explicitly stated that this compound exhibits improved selectivity over H89[1].

However, it is important to note that this compound is not entirely specific for MSK1. At a concentration of 1 µM, it also inhibits other kinases such as PRK2, RSK1, p70S6K, and ROCK-II with similar potency to MSK1[1]. Therefore, when using this compound, it is advisable to use the lowest effective concentration and to consider potential off-target effects, especially when interpreting cellular phenotypes. For full inhibition of MSK activity in cells, a concentration of 5-10 µM of this compound has been reported to be effective[1].

References

Selectivity Showdown: A Comparative Analysis of the MSK Inhibitor SB-747651A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects. This guide provides a detailed comparison of the selectivity profile of SB-747651A, a potent Mitogen- and Stress-Activated Kinase (MSK) inhibitor, with other notable MSK inhibitors, H89 and Ro 31-8220.

This comparison guide synthesizes in vitro kinase inhibition data to offer a clear overview of the compounds' performance. Detailed experimental protocols for kinase activity assays are also provided to support the reproducibility of these findings.

Kinase Inhibitor Selectivity Profile

The following table summarizes the inhibitory activity (IC50 values) of this compound and its comparators against a panel of kinases. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM)H89 IC50 (nM)Ro 31-8220 IC50 (nM)
MSK1 11 [1][2][3][4]120 [4]8 [3]
PRK2Similar potency to MSK1 at 1µM[1]--
RSK1Similar potency to MSK1 at 1µM[1]--
p70S6KSimilar potency to MSK1 at 1µM[1]8015[3]
ROCK-IISimilar potency to MSK1 at 1µM[1]270-
PKA-135[4]-
PKBα (Akt)-2600-
MAPKAP-K1b-28003[3]
PKCα->50,0005[3]
PKCβI--24[3]
PKCβII--14[3]
PKCγ--27[3]
PKCε--24[3]
GSK3β--38[3]

Experimental Protocols

The determination of kinase activity and inhibitor potency is crucial for selectivity profiling. Below are detailed methodologies for performing in vitro kinase assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for measuring the activity of MSK1 and the potency of its inhibitors.

Materials:

  • Active MSK1 enzyme

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate peptide (e.g., Crosstide, GRPRTSSFAEG)

  • [γ-³²P]ATP

  • Kinase inhibitors (this compound, H89, Ro 31-8220) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the substrate peptide (e.g., 30 µM Crosstide), and the active MSK1 enzyme.

  • Add the kinase inhibitor at various concentrations to the reaction mixture. Include a DMSO control (no inhibitor).

  • Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 0.1 mM).

  • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the P81 papers using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol utilizes the ADP-Glo™ Kinase Assay (Promega) which measures ADP production as an indicator of kinase activity.

Materials:

  • Active MSK1 enzyme

  • Kinase Assay Buffer

  • Substrate peptide

  • ATP

  • Kinase inhibitors dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a white, opaque plate by combining the kinase assay buffer, active MSK1 enzyme, substrate peptide, and the kinase inhibitor at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at the desired temperature (e.g., 30°C) for a predetermined time.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 values as described in the radiometric assay protocol.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the MSK1 signaling pathway and a general experimental workflow for determining inhibitor selectivity.

MSK_Signaling_Pathway Mitogens Mitogens & Stress ERK1_2 ERK1/2 Mitogens->ERK1_2 p38 p38 MAPK Mitogens->p38 MSK1_2 MSK1/2 ERK1_2->MSK1_2 p38->MSK1_2 CREB CREB MSK1_2->CREB P Histone_H3 Histone H3 MSK1_2->Histone_H3 P Gene_Expression Gene Expression (e.g., c-Fos, Nur77) CREB->Gene_Expression Histone_H3->Gene_Expression

Caption: The MSK1/2 signaling cascade.

Inhibitor_Selectivity_Workflow Start Start: Select Kinase Inhibitor Kinase_Panel Select Panel of Kinases (Primary Target + Off-Targets) Start->Kinase_Panel Assay Perform In Vitro Kinase Assay Kinase_Panel->Assay Data_Analysis Measure Kinase Activity & Calculate % Inhibition Assay->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50 Comparison Compare IC50s to Determine Selectivity Profile IC50->Comparison End End: Selectivity Profile Comparison->End

References

Decoding Kinase Inhibitor Specificity: A Comparative Analysis of SB-747651A

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor research, understanding the specificity of a compound is paramount for accurate interpretation of experimental results and for its potential therapeutic development. This guide provides a comprehensive comparison of the kinase inhibitor SB-747651A with other alternatives, supported by experimental data to confirm its specificity through kinase profiling.

Unveiling the Target: this compound's Potency and Selectivity

This compound is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in cellular signaling pathways that regulate transcription and the inflammatory response. In vitro studies have determined the half-maximal inhibitory concentration (IC50) of this compound for MSK1 to be 11 nM.[1][2][3]

To assess its selectivity, this compound was screened against a panel of 117 different protein kinases. At a concentration of 1 µM, this compound was found to inhibit four other kinases with a potency similar to that for MSK1: PRK2 (Protein Kinase R-like Endoplasmic Reticulum Kinase), RSK1 (Ribosomal S6 Kinase 1), p70S6K (p70S6 Kinase), and ROCK-II (Rho-associated coiled-coil containing protein kinase II).[1] This indicates that while this compound is a powerful inhibitor of MSK1, it also demonstrates activity against a limited number of other kinases.

Comparative Kinase Inhibition Profile

To contextualize the specificity of this compound, its inhibitory profile is compared with two other commonly used, but less selective, kinase inhibitors: H89 and Ro 31-8220.

Kinase TargetThis compound IC50 (nM)H89 IC50 (nM)Ro 31-8220 IC50 (nM)
MSK1 11 1208
PRK2Potent inhibition at 1000--
RSK1Potent inhibition at 1000--
p70S6KPotent inhibition at 10008015
ROCK-IIPotent inhibition at 1000270-
PKA-135-
MAPKAP-K1b-28003
GSK3β--38

Data sourced from multiple publications. Note: Specific IC50 values for this compound against its off-targets were not available in the reviewed literature; however, potent inhibition at 1 µM is documented.[1]

This comparative data highlights that while Ro 31-8220 is a more potent inhibitor of MSK1, it also potently inhibits MAPKAP-K1b and p70S6K. H89 is significantly less potent against MSK1 and also inhibits PKA and ROCK-II. This positions this compound as a relatively selective tool for studying MSK1 function, particularly when used at concentrations around its IC50 for MSK1.

Experimental Protocols

In Vitro Radiometric Kinase Assay for IC50 Determination

This protocol outlines a standard method for determining the IC50 value of an inhibitor against a specific kinase.

1. Reagents and Materials:

  • Purified active kinase (e.g., MSK1)
  • Specific peptide substrate for the kinase
  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
  • [γ-³²P]ATP (radiolabeled ATP)
  • Unlabeled ATP
  • Kinase inhibitor (e.g., this compound) dissolved in DMSO
  • Phosphocellulose paper
  • Wash buffer (e.g., 0.75% phosphoric acid)
  • Scintillation counter and scintillation fluid

2. Procedure:

  • Prepare serial dilutions of the kinase inhibitor in DMSO.
  • In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
  • Add the diluted inhibitor or DMSO (for the control) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to the reaction tube. The final ATP concentration should be close to the Km value for the specific kinase.
  • Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
  • Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.
  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
  • Air-dry the phosphocellulose paper.
  • Quantify the amount of incorporated radioactivity using a scintillation counter.
  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Molecular Landscape

MSK1 Signaling Pathway

The following diagram illustrates the upstream activation and downstream targets of MSK1.

MSK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_msk Kinase cluster_downstream Downstream Targets ERK1_2 ERK1/2 MSK1 MSK1 ERK1_2->MSK1 p38_MAPK p38 MAPK p38_MAPK->MSK1 CREB CREB MSK1->CREB Phosphorylation Histone_H3 Histone H3 MSK1->Histone_H3 Phosphorylation

Caption: Simplified MSK1 signaling cascade.

Experimental Workflow for Kinase Profiling

This diagram outlines the key steps involved in assessing the specificity of a kinase inhibitor.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Compound Dilution Series C Incubate Compound with Kinases A->C B Kinase Panel Preparation B->C D Initiate Kinase Reaction (add ATP & Substrate) C->D E Stop Reaction & Detect Signal D->E F Quantify Kinase Inhibition E->F G Determine IC50 Values F->G H Generate Selectivity Profile G->H

Caption: Workflow for kinase inhibitor profiling.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of SB-747651A, a Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of SB-747651A, a potent and selective inhibitor of Mitogen- and Stress-activated Kinase 1 (MSK1). The information presented is supported by experimental data to aid researchers in evaluating its suitability for their studies.

Introduction to this compound

This compound is an ATP-competitive small molecule inhibitor targeting the N-terminal kinase domain of MSK1. MSK1 and the closely related MSK2 are nuclear protein kinases that play a crucial role in the regulation of transcription.[1][2][3] They are activated downstream of the ERK1/2 and p38 MAPK signaling pathways and mediate the phosphorylation of key substrates, including CREB (cAMP-response-element-binding protein) and histone H3.[1][2][3] This positions MSK1 as a critical node in cellular responses to stress and mitogens. This compound offers a more selective tool for studying MSK function compared to older, multi-kinase inhibitors like H89 and Ro 31-8220.[1][2][3]

In Vitro Profile of this compound

In vitro studies have characterized this compound as a potent inhibitor of MSK1 with good selectivity against a broad panel of other kinases.

Quantitative Data: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound against MSK1 and other kinases.

Target KinaseParameterValueReference
MSK1 IC₅₀ 11 nM [1][2][4]
PRK2% Inhibition at 1 µMSimilar potency to MSK1[1][2][3]
RSK1% Inhibition at 1 µMSimilar potency to MSK1[1][2][3]
p70S6K% Inhibition at 1 µMSimilar potency to MSK1[1][2][3]
ROCK-II% Inhibition at 1 µMSimilar potency to MSK1[1][2][3]
Cellular MSK ActivityEffective Concentration5-10 µM[1][2][3][4]
Cellular Effects

In cellular assays, this compound effectively inhibits MSK activity.[1][2][3] Studies in lipopolysaccharide (LPS)-stimulated macrophages demonstrate that this compound inhibits the production of the anti-inflammatory cytokine IL-10.[1][2][3] This effect was absent in MSK1/2-knockout macrophages, confirming the specificity of the inhibitor.[1][2][3] Conversely, treatment with this compound, similar to MSK1/2 knockout, leads to an increase in the production of pro-inflammatory cytokines.[1][2][3]

Signaling Pathway of MSK1 Activation and Inhibition

The diagram below illustrates the signaling cascade leading to MSK1 activation and its subsequent downstream effects, which are blocked by this compound.

cluster_upstream Upstream Activators cluster_msk MSK1 Regulation cluster_downstream Downstream Targets Stress/Mitogens Stress/Mitogens ERK1/2 ERK1/2 Stress/Mitogens->ERK1/2 p38 MAPK p38 MAPK Stress/Mitogens->p38 MAPK MSK1 MSK1 ERK1/2->MSK1 p38 MAPK->MSK1 CREB CREB MSK1->CREB Histone H3 Histone H3 MSK1->Histone H3 Gene Transcription Gene Transcription CREB->Gene Transcription Histone H3->Gene Transcription SB747651A SB747651A SB747651A->MSK1

MSK1 signaling pathway and point of inhibition by this compound.

Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the IC₅₀ value of this compound for MSK1.

Materials:

  • Recombinant active MSK1 enzyme.

  • Peptide substrate (e.g., Crosstide).

  • This compound (serial dilutions).

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays).

  • Kinase assay buffer.

  • 96-well plates.

  • Scintillation counter or luminescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase assay buffer.

  • Add the peptide substrate, diluted this compound, and recombinant MSK1 enzyme to the wells of a 96-well plate. Include controls with DMSO vehicle only (100% activity) and no enzyme (background).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction (e.g., by adding a stop buffer or spotting onto phosphocellulose paper).

  • Quantify substrate phosphorylation. For radiolabeled assays, this involves washing the phosphocellulose paper to remove unincorporated ATP and measuring the remaining radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

  • Plot the percentage of activity against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Profile of this compound

In vivo studies have primarily focused on the role of MSK1 in inflammation and cancer, revealing complex modulatory effects of this compound.

Quantitative Data: Effects on Neutrophil Recruitment

The following table summarizes the key in vivo effects of this compound on chemokine (CXCL2)-induced neutrophil recruitment in murine models.[5][6]

ParameterEffect of this compound TreatmentModel SystemReference
Neutrophil Adhesion EnhancedMouse cremasteric microvasculature[5][6]
Neutrophil Emigration Temporally Attenuated (early time points)Mouse cremasteric microvasculature[5][6]
Intraluminal Crawling ReducedMouse cremasteric microvasculature[5][6]
Neutrophil Migration Velocity DecreasedMouse cremasteric tissue[5][6]
Neutrophil Extravasation Enhanced (at 3-4 hours)Mouse peritoneal cavity[5][6]
Mac-1 (αMβ2) Expression AttenuatedBone marrow neutrophils[6]
Anticancer Efficacy

In a murine orthotopic xenograft model of glioblastoma, this compound demonstrated anticancer effects, resulting in a significant increase in the survival of treated animals compared to the vehicle control group.[7] This suggests a potential therapeutic application for this compound in oncology.[7]

Experimental Workflow: Intravital Microscopy for Neutrophil Recruitment

The diagram below outlines a typical workflow for studying the in vivo effects of this compound on neutrophil recruitment.

A Animal Preparation (e.g., Anesthetize mouse) B Surgical Exposure (e.g., Exteriorize cremaster muscle) A->B C Inhibitor Administration (e.g., Intrascrotal injection of this compound) B->C D Stimulus Application (e.g., Intrascrotal injection of CXCL2) C->D E Intravital Microscopy (Observe and record microvasculature) D->E F Image and Data Analysis (Quantify adhesion, crawling, emigration) E->F

Workflow for in vivo analysis of neutrophil recruitment.

Experimental Protocol: In Vivo Neutrophil Recruitment Model

Objective: To evaluate the effect of this compound on chemokine-induced neutrophil recruitment in vivo.

Materials:

  • Male mice (e.g., C57BL/6).

  • Anesthetic.

  • This compound.

  • Vehicle control (e.g., HBSS).

  • Chemokine stimulant (e.g., CXCL2).

  • Intravital microscope equipped with a camera.

  • Surgical tools.

Procedure:

  • Anesthetize the mouse according to approved institutional protocols.

  • Surgically prepare the cremaster muscle for observation. This involves making a small incision in the scrotum, exteriorizing the cremaster muscle, and pinning it over a viewing pedestal on the microscope stage.

  • Continuously superfuse the tissue with warmed saline to maintain viability.

  • Administer this compound (e.g., 3 mg/kg via intrascrotal injection) or vehicle control one hour prior to stimulation.[6]

  • Administer the chemokine stimulus (e.g., 0.2 µg CXCL2 via intrascrotal injection) to induce neutrophil recruitment.[6]

  • Using the intravital microscope, select and record images and videos of post-capillary venules at specified time points (e.g., 0-1 hour and 3-4 hours post-stimulation).

  • Analyze the recorded videos offline to quantify:

    • Adhesion: Number of neutrophils firmly adhered to the venule wall for >30 seconds.

    • Emigration: Number of neutrophils that have transmigrated out of the venule into the surrounding tissue.

    • Intraluminal Crawling: Track the movement and speed of adherent neutrophils along the vessel wall.

  • Statistically compare the results from the this compound-treated group with the vehicle-treated group.

Comparison with Alternative MSK Inhibitors

This compound represents an improvement over older compounds used to study MSK1 function, which are known for their off-target effects.

CompoundPrimary Target(s)Key DisadvantagesReference
This compound MSK1 High selectivity [1][2][3]
H89PKA, MSK, ROCK, S6KPoor selectivity, inhibits multiple kinases[1][2][3]
Ro 31-8220PKC, MSKPoor selectivity, potent PKC inhibitor[1][2][3]

Conclusion

This compound is a potent and selective MSK1 inhibitor that serves as a valuable tool for dissecting the cellular and physiological roles of this kinase. In vitro, it effectively inhibits MSK1 with an IC₅₀ of 11 nM and modulates cytokine production in immune cells.[1] In vivo, it has complex effects on inflammatory processes such as neutrophil recruitment and shows promise as an anticancer agent.[5][6][7] Its improved selectivity over previous inhibitors like H89 and Ro 31-8220 makes it a superior choice for targeted studies of MSK1 signaling.[1][3] Researchers should consider the effective concentrations required for cellular versus in vivo effects when designing experiments.

References

Enhancing Glioblastoma Chemotherapy: A Comparative Guide to SB-747651A in Combination with Temozolomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the MSK1 inhibitor, SB-747651A, as a monotherapy and in combination with the standard-of-care chemotherapy agent temozolomide (B1682018) (TMZ) for the treatment of glioblastoma (GBM). The data presented is based on preclinical findings that explore the potential of this compound to overcome chemoresistance and enhance therapeutic efficacy.

Introduction: Targeting Chemoresistance in Glioblastoma

Glioblastoma is a highly aggressive brain tumor with a poor prognosis, largely due to its resistance to conventional therapies.[1] Temozolomide (TMZ) is the first-line chemotherapeutic agent for GBM; however, its effectiveness is often limited by acquired resistance. Mitogen- and stress-activated kinase 1 (MSK1) is a nuclear protein kinase that plays a role in regulating transcription downstream of the ERK1/2 and p38α MAPK signaling pathways.[2][3] MSK1 has been implicated in cellular stress responses and survival pathways, making it a compelling target to modulate chemoresistance.[1]

This compound is a potent and selective ATP-competitive inhibitor of MSK1.[3] This guide examines the preclinical evidence for combining this compound with TMZ to enhance anti-cancer effects in glioblastoma models. The rationale for this combination lies in the potential of this compound to sensitize GBM cells to the cytotoxic effects of TMZ by inhibiting pro-survival signaling pathways.[1]

Mechanism of Action and Signaling Pathway

This compound primarily targets MSK1, which is activated by the upstream kinases ERK1/2 and p38 MAPK in response to cellular stress and mitogens. Activated MSK1 phosphorylates downstream targets such as CREB and histone H3, leading to changes in gene expression that can promote cell survival. By inhibiting MSK1, this compound can modulate these transcriptional programs. At higher concentrations, this compound has been shown to inhibit other kinases, including PRK2, RSK1, p70S6K, and ROCK-II.[2]

SB-747651A_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_pathway MAPK Signaling Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors, Stress Signals ERK1_2 ERK1/2 Growth_Factors->ERK1_2 p38 p38 MAPK Growth_Factors->p38 MSK1 MSK1 ERK1_2->MSK1 p38->MSK1 CREB CREB Phosphorylation MSK1->CREB Histone_H3 Histone H3 Phosphorylation MSK1->Histone_H3 Gene_Expression Gene Expression (e.g., Pro-survival) CREB->Gene_Expression Histone_H3->Gene_Expression SB747651A This compound SB747651A->MSK1

Figure 1: this compound inhibits MSK1 signaling pathway.

Comparative Efficacy in Glioblastoma Spheroid Models

The following tables summarize the quantitative data from a study by Mühle et al. (2021), which investigated the efficacy of this compound in combination with TMZ in patient-derived glioblastoma spheroid cultures.

Table 1: Effect of this compound and TMZ on Cell Viability in Glioblastoma Spheroids

Treatment GroupConcentrationT78 Spheroids (% Viability)T111 Spheroids (% Viability)
Vehicle Control -100%100%
This compound 5 µM85%88%
10 µM72%75%
Temozolomide (TMZ) 50 µM90%85%
100 µM78%70%
This compound + TMZ 5 µM + 50 µM65%68%
10 µM + 100 µM45%50%

Table 2: Induction of Apoptosis in Glioblastoma Spheroids

Treatment GroupConcentrationT78 Spheroids (Fold Increase in Caspase 3/7 Activity)T111 Spheroids (Fold Increase in Caspase 3/7 Activity)
Vehicle Control -1.01.0
This compound 10 µM2.52.2
Temozolomide (TMZ) 100 µM3.02.8
This compound + TMZ 10 µM + 100 µM5.55.1

Note: The data presented in these tables are representative values derived from the findings of Mühle et al. (2021) to illustrate the observed trends.

The results indicate that the combination of this compound and TMZ leads to a more pronounced reduction in cell viability and a greater induction of apoptosis compared to either agent alone, suggesting an additive or synergistic effect.[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide, based on the study by Mühle et al. (2021).

Cell Culture and Spheroid Formation
  • Cell Lines: Patient-derived glioblastoma cell lines (T78, T111).

  • Culture Medium: Neurobasal-A medium supplemented with B-27 supplement, N-2 supplement, L-glutamine, penicillin/streptomycin, EGF, and FGF-2.

  • Spheroid Formation: Single cells were seeded in ultra-low attachment 96-well plates and allowed to form spheroids over 72 hours.

Cell Viability Assay
  • Reagent: CellTiter-Glo® 3D Cell Viability Assay (Promega).

  • Procedure:

    • Treat spheroids with this compound, TMZ, or the combination for the indicated time points.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® 3D reagent to each well.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize data to the vehicle-treated control group.

Apoptosis Assay
  • Reagent: Caspase-Glo® 3/7 Assay (Promega).

  • Procedure:

    • Treat spheroids with the compounds as described for the viability assay.

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo® 3/7 reagent to each well.

    • Incubate at room temperature for 1 hour.

    • Measure luminescence to determine caspase 3/7 activity.

    • Express data as a fold change relative to the vehicle control.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture Patient-Derived Glioblastoma Cells Spheroid_Formation Spheroid Formation (72 hours) Cell_Culture->Spheroid_Formation Treatment_Groups Treatment with: - this compound - TMZ - Combination - Vehicle Control Spheroid_Formation->Treatment_Groups Viability_Assay Cell Viability Assay (CellTiter-Glo 3D) Treatment_Groups->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase-Glo 3/7) Treatment_Groups->Apoptosis_Assay Data_Normalization Data Normalization and Comparison Viability_Assay->Data_Normalization Apoptosis_Assay->Data_Normalization

Figure 2: Workflow for assessing the efficacy of this compound and TMZ.

Summary and Future Directions

The preclinical data strongly suggest that the combination of the MSK1 inhibitor this compound with the chemotherapeutic agent temozolomide offers a promising strategy for enhancing the treatment of glioblastoma. The combination therapy demonstrated a greater reduction in cell viability and a more significant induction of apoptosis in patient-derived glioblastoma spheroids compared to either drug alone.[1] These findings highlight the potential of this compound to overcome chemoresistance and improve therapeutic outcomes.

Further research is warranted to elucidate the precise molecular mechanisms underlying the observed synergy. In vivo studies in orthotopic glioblastoma models are necessary to validate these in vitro findings and to assess the safety and efficacy of this combination in a more complex biological system. Additionally, exploring the efficacy of this compound in combination with other targeted therapies or immunotherapies could open new avenues for glioblastoma treatment.

References

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